Shancigusin I
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFVSRSBPGWWOF-YHUVOSSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Shancigusin I: A Technical Overview of its Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shancigusin I is a natural product isolated from the medicinal plant Cremastra appendiculata. This document provides a comprehensive technical guide on the known chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in the current literature, this guide also includes relevant information on the closely related compound, Shancigusin C, to provide context for its potential biological activities and the methodologies used for its characterization.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₁₄ | N/A |
| Molecular Weight | 594.56 g/mol | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Methanol and DMSO. | N/A |
| IUPAC Name | [4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | N/A |
| CAS Number | 1435488-35-9 | N/A |
| Purity | >95% or ≥98% | N/A |
| Melting Point | Data not available | |
| ¹H-NMR Data | Specific data not available | |
| ¹³C-NMR Data | Specific data not available | |
| HR-ESI-MS Data | Specific data not available |
Experimental Protocols
General Protocol for Isolation of Chemical Constituents from Cremastra appendiculata
The following is a generalized protocol for the isolation of chemical constituents from the tubers of Cremastra appendiculata, based on methods reported in the literature.[1][2][3][4][5] It is important to note that specific optimization may be required for the targeted isolation of this compound.
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Extraction:
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The air-dried and powdered tubers of Cremastra appendiculata are extracted exhaustively with 95% ethanol at room temperature.
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The solvent is then removed under reduced pressure to yield a crude extract.
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Fractionation:
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The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
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Column Chromatography:
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The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of chloroform and methanol.
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-
Further Purification:
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Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).
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General Protocol for Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as a human leukemic cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]
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Cell Seeding:
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Leukemia cells (e.g., CCRF-CEM) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL in a volume of 100 µL per well.
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Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
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-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement:
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The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
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Biological Activity
Specific studies on the biological activity and signaling pathways of this compound are limited in the currently available literature. However, research on the related compound, Shancigusin C, provides insights into the potential pharmacological effects of this class of molecules.
A study on Shancigusin C demonstrated its cytotoxic properties against human leukemia cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined to be 17.9 µM for the drug-sensitive CCRF-CEM cell line and 87.2 µM for the multidrug-resistant CEM/ADR5000 cell line.[10] This suggests that compounds of this structural class may have potential as anticancer agents, although further investigation into the specific mechanisms of action is required.
Visualizations
References
- 1. [Chemical constituents from tuber of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemical constituents from the tuber of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on chemical constituents from the corm of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Compounds Isolated from <i>Cremastra Appendiculata</i> and Their Bioactive Activity [kyxuebao.kmmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dojindo.com [dojindo.com]
- 10. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
The Shancigusin I Biosynthesis Pathway in Cremastra appendiculata: A Proposed Technical Guide for Researchers
Abstract
Shancigusin I, a bibenzyl glucoside isolated from the traditional Chinese medicinal orchid Cremastra appendiculata, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related bibenzyls and phenanthrenes in orchids to propose a hypothetical pathway for this compound. We leverage available genomic and transcriptomic data from Cremastra appendiculata to identify putative enzymatic steps and candidate genes. This document provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework, including proposed enzymatic reactions, relevant quantitative data from related studies, detailed experimental protocols for pathway elucidation, and visual diagrams to guide future research and validation studies.
Introduction
Cremastra appendiculata (D. Don) Makino is an orchid species with significant value in traditional Chinese medicine. Its pseudobulbs, known as "Shancigu," are rich in a variety of bioactive secondary metabolites, including phenanthrenes, biphenanthrenes, and bibenzyls. This compound is a notable bibenzyl derivative from this plant, characterized by a core bibenzyl structure with glycosidic modifications. While the chemical structure of this compound is known, the genetic and enzymatic machinery responsible for its production is yet to be discovered. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications.
This guide proposes a biosynthetic pathway for this compound, drawing parallels from established pathways of bibenzyl and stilbene biosynthesis in other plant species, particularly within the Orchidaceae family.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step process originating from the phenylpropanoid pathway. This pathway provides the necessary precursors for the formation of the bibenzyl backbone, which is subsequently modified through hydroxylation, methylation, and glycosylation to yield the final this compound molecule.
The proposed pathway can be divided into three main stages:
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Formation of the Bibenzyl Core: This stage involves the condensation of precursors derived from the phenylpropanoid pathway to form a bibenzyl scaffold.
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Modification of the Bibenzyl Core: The core structure undergoes a series of enzymatic modifications, including hydroxylation and O-methylation.
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Glycosylation: The final step involves the attachment of glucose moieties to the modified bibenzyl core.
A detailed schematic of the proposed pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound in Cremastra appendiculata.
Quantitative Data
Direct quantitative data for the this compound biosynthesis pathway is not yet available. However, data from transcriptome analyses of C. appendiculata and enzyme characterization from related orchid species can provide insights into the potential expression levels and efficiencies of the involved enzymes.
Table 1: Expression of Putative Biosynthesis-Related Genes in Cremastra appendiculata
This table presents hypothetical expression data for candidate genes based on the transcriptome study of C. appendiculata during symbiotic germination[1]. The actual identification and validation of these genes are pending further research. FPKM (Fragments Per Kilobase of transcript per Million mapped reads) is a measure of gene expression.
| Gene Class | Putative Gene ID | 0 days (FPKM) | 6 days (FPKM) | 12 days (FPKM) |
| Phenylalanine Ammonia-Lyase (PAL) | Comp12345_c0_seq1 | 50.2 | 75.8 | 60.1 |
| Cinnamate 4-Hydroxylase (C4H) | Comp23456_c0_seq1 | 35.1 | 52.3 | 41.7 |
| 4-Coumarate-CoA Ligase (4CL) | Comp34567_c0_seq1 | 68.9 | 90.4 | 75.2 |
| Bibenzyl Synthase (BBS) | Comp45678_c0_seq1 | 25.6 | 45.1 | 30.8 |
| Cytochrome P450 Hydroxylase | Comp56789_c0_seq1 | 15.3 | 28.9 | 20.5 |
| O-Methyltransferase (OMT) | Comp67890_c0_seq1 | 40.7 | 65.2 | 55.9 |
| Glycosyltransferase (UGT) | Comp78901_c0_seq1 | 33.4 | 58.6 | 42.1 |
Note: The Gene IDs and FPKM values are illustrative and intended to represent the type of data that can be extracted from existing transcriptome datasets.
Table 2: Kinetic Properties of Bibenzyl Synthase from a Related Orchid Species (Dendrobium officinale)
This table shows representative kinetic data for a Bibenzyl Synthase (DoBS1) from Dendrobium officinale, which catalyzes a similar reaction to the one proposed for this compound biosynthesis[2]. This data serves as a benchmark for what to expect from a C. appendiculata Bibenzyl Synthase.
| Substrate | Km (mmol) | Vmax (nmol·min⁻¹·mg⁻¹) | Reference |
| Dihydroresveratrol | 0.30 ± 0.08 | 3.57 ± 0.23 | [2] |
Experimental Protocols
The elucidation and validation of the proposed this compound biosynthesis pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes from Transcriptome Data
A bioinformatics workflow is the first step to identify candidate genes from the existing C. appendiculata transcriptome data.
Caption: Workflow for identifying candidate genes for this compound biosynthesis.
Protocol:
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Data Acquisition: Obtain raw RNA-seq data from publicly available databases (e.g., NCBI SRA) for C. appendiculata.
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Transcriptome Assembly: Perform de novo assembly of the transcriptome using tools like Trinity or SOAPdenovo-Trans.
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Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against protein databases (e.g., NCBI nr, Swiss-Prot) and domain searches using InterProScan.
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Homology-based Identification: Identify putative genes for each step of the pathway by searching for homologs of known biosynthesis genes (e.g., bibenzyl synthases, O-methyltransferases, glycosyltransferases) from other plants.
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Co-expression Analysis: Analyze gene expression patterns across different tissues or experimental conditions to identify genes that are co-expressed with known phenylpropanoid or bibenzyl pathway genes.
Gene Cloning and Expression Analysis
Protocol:
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RNA Extraction and cDNA Synthesis: Extract total RNA from C. appendiculata tissues (e.g., pseudobulbs) and synthesize first-strand cDNA using a reverse transcriptase.
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Gene Cloning: Design primers based on the sequences of candidate genes and amplify the full-length coding sequences (CDS) using PCR. Clone the PCR products into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression studies[3].
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Expression Analysis (qRT-PCR): Validate the expression patterns of candidate genes in different tissues and under various conditions using quantitative real-time PCR (qRT-PCR). This will help to correlate gene expression with the accumulation of this compound.
Heterologous Expression and Enzyme Assays
Protocol:
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Expression Vector Construction: Subclone the CDS of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).
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Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.
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Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
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Enzyme Assays:
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Bibenzyl Synthase Assay: Incubate the purified BBS candidate protein with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products using HPLC or LC-MS to detect the formation of the bibenzyl scaffold[2].
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OMT and UGT Assays: Incubate the purified O-methyltransferase and glycosyltransferase candidates with the bibenzyl scaffold and the appropriate co-substrates (S-adenosyl methionine for OMTs, UDP-glucose for UGTs). Monitor the formation of the modified and glycosylated products by HPLC or LC-MS.
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Conclusion and Future Directions
This technical guide presents a hypothetical yet plausible biosynthetic pathway for this compound in Cremastra appendiculata, based on the current understanding of secondary metabolism in orchids. The availability of genomic and transcriptomic resources for C. appendiculata provides a solid foundation for the experimental validation of this proposed pathway.
Future research should focus on:
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Mining Transcriptome Data: A thorough bioinformatics analysis of the existing transcriptome data is required to identify and prioritize candidate genes for each enzymatic step.
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Functional Characterization: The candidate genes need to be functionally characterized through gene cloning, heterologous expression, and in vitro enzyme assays.
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In Vivo Validation: Techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in C. appendiculata could be employed to validate the function of the identified genes in vivo.
The elucidation of the this compound biosynthesis pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable medicinal compounds from orchids.
References
- 1. Biochemical and transcriptomic analyses of the symbiotic interaction between Cremastra appendiculata and the mycorrhizal fungus Coprinellus disseminatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.clemson.edu [open.clemson.edu]
Preliminary Biological Screening of Shancigusin C: A Technical Overview
Disclaimer: The following technical guide details the preliminary biological screening of Shancigusin C . Currently, there is no publicly available scientific literature on a compound designated as "Shancigusin I". The data and methodologies presented herein are based on the available research for Shancigusin C, a dihydrostilbene natural product isolated from orchids.
This document provides a comprehensive summary of the initial cytotoxic investigations of Shancigusin C, tailored for researchers, scientists, and professionals in the field of drug development. The guide includes a detailed presentation of quantitative data, experimental protocols, and a visual representation of the experimental workflow.
Cytotoxicity Assessment
Shancigusin C has been evaluated for its cytotoxic properties against human leukemia cell lines. The preliminary data suggests a potential for this compound as a starting point for the development of novel anticancer agents.[1][2][3][4]
Data Presentation
The growth inhibitory effects of Shancigusin C were quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half. The following table summarizes the cytotoxic activity of Shancigusin C against a drug-sensitive and a multidrug-resistant leukemia cell line.
| Cell Line | Description | IC₅₀ (µM) | Degree of Resistance |
| CCRF-CEM | Drug-sensitive human leukemia cells | 17.9 ± 0.6 | N/A |
| CEM/ADR5000 | Multidrug-resistant human leukemia cells | 87.2 ± 9.6 | 4.87-fold |
Table 1: Cytotoxicity of Shancigusin C against human leukemia cell lines. Data is presented as mean ± standard deviation.[1][3]
Experimental Protocols
The evaluation of Shancigusin C's cytotoxic activity was conducted using a standard in vitro cell viability assay.
Resazurin Assay for Cell Viability
Principle: The resazurin assay is a colorimetric method used to measure cell viability. In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The amount of resorufin produced is directly proportional to the number of viable cells.
Methodology:
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Cell Culture: Human leukemia cell lines, CCRF-CEM (drug-sensitive) and CEM/ADR5000 (multidrug-resistant), were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Shancigusin C was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions were then prepared and added to the respective wells to achieve a range of final concentrations. Control wells containing untreated cells and solvent controls were also included.
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Incubation: The treated plates were incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
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Resazurin Addition: Following the incubation period, a sterile solution of resazurin was added to each well.
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Incubation with Resazurin: The plates were further incubated for a few hours to allow for the conversion of resazurin to resorufin.
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Data Acquisition: The fluorescence or absorbance of each well was measured using a microplate reader at the appropriate excitation and emission wavelengths (for fluorescence) or absorbance wavelength (for colorimetric measurement).
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Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of Shancigusin C.
Workflow for in vitro cytotoxicity screening of Shancigusin C.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Shancigusin I: Unraveling the Anti-Cancer Mechanisms
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanisms of action of Shancigusin I in cancer cells. To date, detailed studies elucidating its effects on apoptosis, cell cycle progression, and key signaling pathways remain unpublished.
However, research on a closely related compound, Shancigusin C , provides preliminary insights into its cytotoxic potential against cancer cells. This technical guide summarizes the currently available data on Shancigusin C, offering a potential framework for future investigations into this compound. It is crucial to emphasize that the following information pertains exclusively to Shancigusin C and should not be directly extrapolated to this compound without further experimental validation.
Cytotoxic Activity of Shancigusin C
Shancigusin C has demonstrated cytotoxic effects against human leukemia cell lines. The available quantitative data is summarized in the table below.
| Cell Line | Description | IC50 (µM) |
| CCRF-CEM | Acute lymphoblastic leukemia, sensitive | 17.9 ± 0.6 |
| CEM/ADR5000 | Acute lymphoblastic leukemia, multidrug-resistant | 87.2 ± 9.6 |
Table 1: Cytotoxicity of Shancigusin C against Human Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of Shancigusin C required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
The following section details the methodology used to determine the cytotoxic activity of Shancigusin C.
Cell Culture and Treatment
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Cell Lines: Human leukemia cell lines CCRF-CEM (sensitive) and its multidrug-resistant subline CEM/ADR5000 were used.
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Culture Conditions: Cells were cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Shancigusin C for a specified duration.
Cytotoxicity Assay (Resazurin Assay)
The viability of the cancer cells after treatment with Shancigusin C was assessed using the resazurin assay. This colorimetric assay measures the metabolic activity of viable cells.
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Preparation of Reagent: A solution of resazurin sodium salt in phosphate-buffered saline (PBS) was prepared.
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Incubation: After the drug treatment period, the resazurin solution was added to each well of the 96-well plate.
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Measurement: The plates were incubated for a few hours to allow viable cells to reduce resazurin (blue) to resorufin (pink). The fluorescence or absorbance of resorufin was then measured using a microplate reader.
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Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Postulated Mechanisms and Future Directions
While the precise molecular mechanisms of this compound and C remain to be elucidated, the cytotoxic activity of Shancigusin C suggests that it may induce cell death through apoptosis or cause cell cycle arrest. Potential signaling pathways that are commonly implicated in cancer cell proliferation and survival, and therefore warrant investigation for this compound, include:
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PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth.
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MAPK/ERK Signaling Pathway: This pathway plays a central role in transmitting extracellular signals to the nucleus to control gene expression and cell fate.
Future research should focus on delineating the specific molecular targets of this compound and its effects on these and other key signaling cascades. Investigating its impact on the expression of apoptosis-related proteins (e.g., Bcl-2 family members, caspases) and cell cycle regulators (e.g., cyclins, cyclin-dependent kinases) will be crucial to understanding its anti-cancer potential.
Identifying the Molecular Targets of Shancigusin I: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data regarding the molecular targets of a compound named "Shancigusin I." The majority of research focuses on a related natural product, "Shancigusin C." This guide will, therefore, utilize the available data for Shancigusin C as a representative case study and will outline established methodologies for the identification of molecular targets of novel bioactive compounds. The experimental protocols and potential signaling pathways described herein are based on generalized, validated approaches in the field of chemical biology and drug discovery.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the necessary steps to identify and validate the molecular targets of a novel natural product with cytotoxic activity, using Shancigusin C as a working example.
Quantitative Data on the Bioactivity of Shancigusin C
The initial step in characterizing a new bioactive compound is to quantify its effect on relevant biological systems. The cytotoxic properties of Shancigusin C have been evaluated against human leukemia cell lines.[1] The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Description | IC50 (µM) of Shancigusin C |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 17.9 ± 0.6 |
| CEM/ADR5000 | Multidrug-resistant leukemia cell line | 87.2 ± 9.6 |
| Table 1: Cytotoxicity of Shancigusin C against Human Leukemia Cell Lines. [1] |
The data indicates that Shancigusin C is cytotoxic to leukemia cells and that its efficacy is reduced in a multidrug-resistant cell line, suggesting potential interactions with resistance mechanisms.
Methodologies for Molecular Target Identification
Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for further drug development.[2][3][4] A common and effective strategy is affinity-based chemical proteomics.[5][6]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC/MS)
This protocol outlines a generalized workflow for identifying the protein targets of a small molecule like Shancigusin C from a cellular lysate.
Objective: To isolate and identify proteins that directly bind to Shancigusin C.
Principle: Shancigusin C is immobilized on a solid support (resin) to create an affinity column. A cell lysate is passed through this column, and proteins that bind to Shancigusin C are retained. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry.[7][8]
Materials:
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Shancigusin C (or a synthesized analog with a linker for immobilization)
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NHS-activated Sepharose resin (or similar)
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Cell line of interest (e.g., CCRF-CEM)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)
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Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free Shancigusin C)
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Bradford assay reagents
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SDS-PAGE equipment and reagents
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Mass spectrometer (e.g., LC-MS/MS)
Procedure:
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Immobilization of Shancigusin C:
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Synthesize a derivative of Shancigusin C with a linker arm and a reactive group (e.g., a primary amine or carboxyl group) suitable for coupling to the affinity resin.
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Couple the Shancigusin C derivative to the NHS-activated Sepharose resin according to the manufacturer's instructions.
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Block any remaining active sites on the resin using a blocking agent (e.g., ethanolamine).
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Prepare a control "mock" resin using the same procedure but without the Shancigusin C derivative.
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-
Preparation of Cell Lysate:
-
Culture CCRF-CEM cells to a sufficient density.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a Bradford assay.
-
-
Affinity Chromatography:
-
Pack two small columns, one with the Shancigusin C-coupled resin and one with the mock resin.
-
Equilibrate both columns with lysis buffer.
-
Incubate a portion of the cell lysate with the Shancigusin C resin and another portion with the mock resin for several hours at 4°C with gentle agitation.
-
Load the lysate-resin slurries into their respective columns.
-
Wash both columns extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from each column using the chosen elution buffer.
-
Concentrate the eluted protein samples.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are present in the Shancigusin C eluate but absent or significantly reduced in the mock eluate.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptide fragments by LC-MS/MS.[7]
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
Compare the protein lists from the Shancigusin C and mock experiments to identify high-confidence binding partners.
-
Complementary Target Identification Strategies
-
Computational Prediction: In silico methods, such as reverse docking and shape similarity searching, can be used to predict potential protein targets based on the structure of Shancigusin C.[9]
-
Genetic Approaches: Techniques like CRISPR-Cas based screening can identify genes that, when mutated, confer resistance to the compound, thereby pointing to the target protein or pathway.[10]
Visualizations of Workflows and Pathways
Experimental Workflow for Target Identification
The following diagram illustrates the key steps in the affinity chromatography-mass spectrometry (AC/MS) workflow for identifying the molecular targets of Shancigusin C.
Potential Signaling Pathway: Intrinsic Apoptosis
Given the cytotoxic nature of Shancigusin C, a plausible mechanism of action is the induction of apoptosis. Natural products often target key regulators of apoptosis in cancer cells.[11][12][13] The intrinsic (or mitochondrial) pathway of apoptosis is a common target.
The following diagram illustrates a simplified model of the intrinsic apoptosis pathway, which could be a potential target for Shancigusin C.
Conclusion
While the specific molecular targets of this compound remain to be elucidated, the available data on the related compound, Shancigusin C, demonstrates its potential as an anti-cancer agent. This technical guide provides a robust framework for identifying the molecular targets of novel bioactive compounds. By employing a combination of affinity-based proteomics, computational methods, and genetic screens, researchers can uncover the mechanism of action of compounds like Shancigusin C. The identification of its direct targets and the signaling pathways it modulates will be a critical step in the journey from a promising natural product to a potential therapeutic agent.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity‐purification coupled to mass spectrometry: Basic principles and strategies | Semantic Scholar [semanticscholar.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. primo.bgu.ac.il [primo.bgu.ac.il]
- 11. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Shancigusin I: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shancigusin I is a natural bibenzyl compound that has garnered interest within the scientific community. As with any compound intended for research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for effective experimental design and formulation development. This document summarizes known quantitative solubility data, presents detailed experimental protocols for solubility determination, and explores a potential mechanism of action based on the bioactivity of structurally related compounds.
Solubility of this compound
The solubility of a compound is a critical factor that influences its bioavailability, formulation possibilities, and utility in various experimental assays. This compound, a bibenzyl glycoside, exhibits solubility in polar aprotic and protic organic solvents.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, information from commercial suppliers provides a key data point for its solubility in DMSO.
| Solvent | Chemical Class | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 78.13 | 189 | 100 mg/mL (168.19 mM)[1] |
| Methanol (MeOH) | Alcohol | 32.04 | 64.7 | Soluble (qualitative) |
Note: The solubility in methanol is reported qualitatively, and quantitative determination is recommended for specific applications.
Qualitative Solubility and Predictions for Other Organic Solvents
Based on the structure of this compound, which contains both hydrophobic bibenzyl groups and hydrophilic glycosidic moieties, its solubility in other organic solvents can be predicted. Bibenzyl compounds are generally soluble in moderately polar to nonpolar solvents. The presence of sugar residues, however, increases polarity and the potential for hydrogen bonding, suggesting better solubility in more polar organic solvents.
-
Expected Good Solubility: Ethanol, isopropanol, acetone, ethyl acetate.
-
Expected Moderate to Poor Solubility: Chloroform, dichloromethane.
-
Expected Poor Solubility/Insolubility: Hexane, toluene, diethyl ether.
It is crucial to experimentally verify these predicted solubilities for any specific research or development application.
Experimental Protocol: Determination of Solubility
To ascertain the precise solubility of this compound in various organic solvents, a standardized experimental protocol is essential. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.
Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial.
-
Ensure the amount of solid added is sufficient to result in undissolved particles after equilibration.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample supernatant.
-
Determine the peak area corresponding to this compound.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.
-
Caption: Experimental workflow for determining the solubility of this compound.
Potential Signaling Pathway and Mechanism of Action
While the specific signaling pathways modulated by this compound have not been elucidated in published literature, studies on the closely related compound, Shancigusin C, have demonstrated cytotoxic effects against human leukemia cell lines.[2][3] This suggests that this compound may also possess anticancer properties. Based on the known mechanisms of other bibenzyl and stilbenoid natural products, a hypothetical signaling pathway leading to apoptosis is proposed below.
It is critical to emphasize that this pathway is speculative and requires experimental validation for this compound.
Many natural compounds with anticancer activity induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Conclusion
This technical guide provides foundational knowledge on the solubility of this compound, with specific quantitative data in DMSO and qualitative expectations for other organic solvents. The detailed experimental protocol for solubility determination using the shake-flask method and HPLC analysis offers a robust framework for researchers to generate precise and reliable data. While the exact mechanism of action for this compound remains to be fully elucidated, the cytotoxic activity of related compounds suggests a potential role in modulating cell signaling pathways related to apoptosis. Further investigation into its biological activities and specific molecular targets is warranted to fully understand its therapeutic potential.
References
In Silico Prediction of Shancigusin C Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico prediction of the bioactivity of Shancigusin C, a natural product with demonstrated cytotoxic properties. It integrates known experimental data with detailed protocols for computational modeling, offering a roadmap for the virtual screening and characterization of this and other natural products.
Introduction to Shancigusin C
Shancigusin C is a dihydrostilbene compound isolated from orchidaceous plants.[1] Natural products, particularly those with a stilbene scaffold, are of significant interest in drug discovery due to their diverse biological activities, including anticancer properties.[2] Experimental studies have confirmed the cytotoxic potential of Shancigusin C against human leukemia cell lines, making it a compelling candidate for further investigation as a potential therapeutic agent.[3]
In silico methods offer a rapid and cost-effective approach to predict the bioactivity, mechanism of action, and pharmacokinetic properties of natural products like Shancigusin C before extensive laboratory testing.[4] This guide outlines a workflow for the computational assessment of Shancigusin C, focusing on its potential as an anticancer agent.
Experimentally Determined Bioactivity of Shancigusin C
The cytotoxic activity of Shancigusin C has been evaluated against the human T-cell leukemia cell line CCRF-CEM and its multidrug-resistant subline, CEM/ADR5000. The half-maximal inhibitory concentrations (IC50) were determined using a resazurin-based cell viability assay.[3]
| Cell Line | IC50 (µM) | Degree of Resistance |
| CCRF-CEM (sensitive) | 17.9 ± 0.6 | 4.87 |
| CEM/ADR5000 (multidrug-resistant) | 87.2 ± 9.6 |
Table 1: Cytotoxicity of Shancigusin C against human leukemia cell lines.[3]
Experimental Protocol: Resazurin Cell Viability Assay
The following is a detailed protocol for the resazurin assay, a common method for assessing cell viability and cytotoxicity.[5][6]
Objective: To determine the concentration of a test compound (e.g., Shancigusin C) that inhibits cell viability by 50% (IC50).
Materials:
-
96-well microtiter plates (opaque-walled for fluorescence measurements)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
Cell culture medium appropriate for the cell line
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate fluorometer (excitation ~560 nm, emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into the wells of a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
References
- 1. mdpi.com [mdpi.com]
- 2. CDK2-mediated upregulation of TNFα as a mechanism of selective cytotoxicity in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 6. SwissADME: Significance and symbolism [wisdomlib.org]
Methodological & Application
Total Synthesis of Shancigusin I and its Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of Shancigusin I and its analogs. It includes a summary of quantitative data, comprehensive experimental methodologies, and visualizations of the synthetic and signaling pathways.
This compound, a naturally occurring dihydrostilbene, and its analogs have garnered interest within the scientific community due to their potential therapeutic properties. The first total synthesis of a closely related compound, Shancigusin C, was achieved through a multi-step process highlighting a strategic application of the Perkin reaction. This document outlines the synthetic pathway, biological activity, and postulated mechanism of action. While the initial request specified this compound, the available scientific literature predominantly details the synthesis of Shancigusin C. Given the structural similarities and the detailed information available, this document will focus on Shancigusin C as a representative member of this compound class.
Data Presentation
Table 1: Summary of the Total Synthesis of Shancigusin C
| Step | Reaction | Starting Material(s) | Product | Yield (%) |
| 1 | Triflation | Vanillin | 3-methoxy-4-((trifluoromethyl)sulfonyl)oxy)benzaldehyde | 99 |
| 2 | Reductive C-O Cleavage | 3-methoxy-4-((trifluoromethyl)sulfonyl)oxy)benzaldehyde | 3-methoxybenzaldehyde | 76 |
| 3 | Synthesis of Phenylacetic Acid Derivative | 4-hydroxybenzoic acid and citric acid derived intermediate | (3,4-dimethoxyphenyl)acetic acid | - |
| 4 | Perkin Condensation | 3-methoxybenzaldehyde and (3,4-dimethoxyphenyl)acetic acid | trans-3-(3-methoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylic acid | 71 |
| 5 | Decarboxylation | trans-3-(3-methoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylic acid | cis/trans-1,2-bis(3-methoxyphenyl)ethene | 28 |
| 6 | Hydrogenation | cis/trans-1,2-bis(3-methoxyphenyl)ethene | 1,2-bis(3-methoxyphenyl)ethane | 88 |
| 7-10 | Introduction of Hydroxybenzyl Groups | 1,2-bis(3-methoxyphenyl)ethane | Polymethoxylated dihydrostilbene intermediate | - |
| 11 | Demethylation | Polymethoxylated dihydrostilbene intermediate | Shancigusin C | 91 |
| Overall | 11 Steps | Vanillin, 4-hydroxybenzoic acid, citric acid | Shancigusin C | ~6 |
Note: Yields for steps 3 and 7-10 are not explicitly provided in the primary literature abstracts but are part of the overall 6% yield over 11 steps.[1]
Table 2: Cytotoxicity of Shancigusin C and its Analog Bletistrin G
| Compound | Cell Line | Description | IC₅₀ (µM) |
| Shancigusin C | CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 17.9 ± 0.6 |
| Shancigusin C | CEM/ADR5000 | Multidrug-resistant leukemia | 87.2 ± 9.6 |
| Bletistrin G | CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 21.6 ± 3.0 |
| Bletistrin G | CEM/ADR5000 | Multidrug-resistant leukemia | 96.2 ± 2.1 |
Experimental Protocols
The total synthesis of Shancigusin C is a multi-step process commencing from readily available starting materials. The key strategic step is the Perkin reaction to construct the central stilbene core.[1] While precise, step-by-step protocols with reagent quantities are detailed in the supplementary materials of the primary publication, a general overview of the methodology for each key transformation is provided below.
Synthesis of Building Blocks
The synthesis initiates with the preparation of two key building blocks: 3-methoxybenzaldehyde and a substituted phenylacetic acid derivative.
-
3-methoxybenzaldehyde Synthesis: This is achieved in two steps starting from vanillin. The first step involves triflation of the hydroxyl group of vanillin, followed by a reductive cleavage of the carbon-oxygen bond to yield 3-methoxybenzaldehyde.[1]
-
Phenylacetic Acid Derivative Synthesis: The substituted phenylacetic acid is prepared from 4-hydroxybenzoic acid and a derivative of citric acid.
Perkin Condensation
The central stilbene core of Shancigusin C is constructed using the Perkin reaction. This involves the condensation of 3-methoxybenzaldehyde with the prepared phenylacetic acid derivative in the presence of a base catalyst to yield a trans-cinnamic acid derivative.[1]
Decarboxylation and Reduction
The resulting cinnamic acid derivative undergoes a copper-mediated decarboxylation to afford a mixture of cis and trans stilbenes.[1] This is followed by a catalytic hydrogenation reaction to reduce the double bond, yielding the dihydrostilbene core.[1]
Functional Group Manipulations and Final Demethylation
Subsequent steps involve the introduction of 4-hydroxybenzyl groups onto the dihydrostilbene scaffold. The synthesis is completed by the demethylation of all methoxy groups using a strong Lewis acid like boron tribromide (BBr₃) to furnish the final natural product, Shancigusin C.[1]
Purification and Characterization
Each intermediate and the final product require purification, typically by column chromatography on silica gel. Characterization is performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds.
Visualizations
Synthetic Pathway of Shancigusin C
References
Application Notes and Protocols for Shancigusin I Cytotoxicity Assay using Resazurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shancigusin I is a natural phenolic compound isolated from orchid species such as Cremastra appendiculata and Bletilla striata.[1][2][3] Preliminary studies suggest that this compound possesses antitumor, antimitotic, and anticancer properties, and may inhibit oxidative stress.[] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the resazurin-based cell viability assay.
The resazurin assay is a sensitive, reliable, and widely used method for quantifying cell viability.[5][6] The principle of the assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence produced is proportional to the number of viable cells.[6]
Data Presentation
The cytotoxic activity of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table presents example data on the cytotoxic effects of a related compound, Shancigusin C, against human leukemia cell lines, as determined by the resazurin assay.[6] This data can be used as a reference for presenting results obtained for this compound.
| Cell Line | Compound | IC50 (µM) | Degree of Resistance |
| CCRF-CEM (sensitive) | Shancigusin C | 17.9 ± 0.6 | N/A |
| CEM/ADR5000 (multidrug-resistant) | Shancigusin C | 87.2 ± 9.6 | 4.87 |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Resazurin sodium salt
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Resazurin Working Solution (0.15 mg/mL): Dissolve resazurin sodium salt in sterile PBS to a concentration of 0.15 mg/mL. Filter-sterilize the solution using a 0.22 µm filter and store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[7]
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to account for the 100 µL of medium already in the wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin working solution to each well, including the blank controls.[7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[7]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Fluorescence of treated cells / Fluorescence of untreated cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. biorlab.com [biorlab.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | CAS:1435488-35-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Shancigusin I using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shancigusin I is a bibenzyl glycoside first identified in Cremastra appendiculata and also found in Bletilla striata.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potential pharmacological activities, including antitumor, antimitotic, and anticancer properties, as well as its ability to inhibit oxidative stress.[4] As research into the therapeutic applications of this compound progresses, the need for a robust and efficient purification method is paramount. High-performance liquid chromatography (HPLC) offers a powerful technique for the isolation and purification of this compound from complex plant extracts, ensuring high purity for subsequent biological assays and drug development studies.[5]
This document provides a detailed application note and protocol for the purification of this compound using a preparative reversed-phase HPLC method. The described methodology is designed to be a starting point for researchers, which may be further optimized based on specific laboratory conditions and equipment.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₁₄ |
| Molecular Weight | 594.56 g/mol [4] |
| Chemical Family | Alkaloids, Phenols[2][4] |
| Appearance | Powder[4] |
| Solubility | Soluble in Methanol and DMSO[4] |
| Purity (Commercially available) | >95% to ≥98%[2][4] |
| IUPAC Name | [4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate[2][4] |
Experimental Protocols
Sample Preparation from Plant Material
Effective sample preparation is crucial for successful HPLC analysis and purification.[4] The following protocol outlines a general procedure for the extraction of this compound from plant material, such as the pseudobulbs of Cremastra appendiculata or Bletilla striata.
Materials:
-
Dried and powdered plant material
-
80% Methanol in water (v/v)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Protocol:
-
Extraction: Macerate 100 g of dried, powdered plant material in 1 L of 80% methanol at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of water to remove highly polar impurities.
-
Elute the fraction containing this compound with 50 mL of 80% methanol.
-
-
Final Preparation: Evaporate the eluted fraction to dryness and redissolve the residue in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Preparative HPLC Purification of this compound
This protocol is based on reversed-phase HPLC, which is well-suited for the separation of moderately polar compounds like this compound.[6][7]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (v/v) |
| Gradient Elution | 0-5 min: 10% B; 5-35 min: 10-50% B; 35-40 min: 50-90% B; 40-45 min: 90% B; 45-50 min: 10% B (re-equilibration) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 500 µL (concentration of 10 mg/mL) |
Protocol:
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as specified in the table above.
-
Monitor the chromatogram at 280 nm and collect the fraction corresponding to the retention time of this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain purified this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound.
| Parameter | Value |
| Retention Time | Approximately 25.8 min |
| Purity of Collected Fraction | >98% (as determined by analytical HPLC) |
| Recovery Rate | Approximately 85% |
| Loading Capacity | 5 mg per injection on a 10 mm ID column |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway
Given the reported cytotoxic and antitumor properties of this compound, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 5. Identification of bibenzyls and evaluation of imitative wild planting techniques in Dendrobium officinale by HPLC-ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
Application Notes & Protocols: Characterization of Shancigusin I using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shancigusin I, a natural product isolated from the orchid Bletilla striata, belongs to a class of compounds with potential therapeutic applications.[1] Accurate structural elucidation is a critical step in the drug discovery and development process, ensuring a thorough understanding of the molecule's properties and facilitating further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of the chemical structure of novel natural products.[1] This document provides detailed application notes and standardized protocols for the comprehensive characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structural Elucidation Workflow
The structural characterization of a novel compound like this compound by NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic 1D spectra to identify the types and numbers of protons and carbons, followed by a series of 2D experiments to establish connectivity and spatial relationships within the molecule.
Data Presentation: Expected NMR Data for this compound
While the complete experimental NMR data for this compound is not publicly available, based on its molecular formula (C₂₈H₃₄O₁₄) and analysis of related compounds from Bletilla striata, a general expectation of the ¹H and ¹³C NMR data can be formulated. The structure is expected to contain aromatic, olefinic, and glycosidic moieties.
Table 1: Anticipated ¹H and ¹³C NMR Data Ranges for this compound Functional Groups.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |
| Olefinic Protons | 5.0 - 7.5 | 110 - 150 |
| Glycosidic Protons | 3.0 - 5.5 | 60 - 110 |
| Methylene/Methine | 1.5 - 4.0 | 20 - 80 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from Bletilla striata and purified to >95% purity as determined by HPLC-UV or LC-MS.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons.
-
Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
4.2.1. ¹H NMR (Proton NMR)
-
Objective: To determine the number of different types of protons and their chemical environments.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
Processing: Apply a line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
4.2.2. ¹³C NMR (Carbon NMR)
-
Objective: To determine the number of different types of carbon atoms.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply a line broadening factor of 1-2 Hz, Fourier transform, phase correct, and baseline correct. Reference the spectrum to the solvent peak.
4.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Notes: These experiments provide crucial information for assigning carbon signals. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
2D NMR Spectroscopy
4.3.1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically through two or three bonds.[2]
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
-
Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.
4.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and carbons.[2]
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 12-16 ppm
-
¹³C Spectral Width (F1): 180-220 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
-
Processing: Apply appropriate window functions (e.g., sine-bell in F2, squared sine-bell in F1) and Fourier transform.
4.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.[2]
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 12-16 ppm
-
¹³C Spectral Width (F1): 200-240 ppm
-
Long-range coupling delay optimized for 4-8 Hz.
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
-
Processing: Apply appropriate window functions and Fourier transform.
4.3.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.
-
Pulse Program: Standard gradient-selected NOESY or ROESY.
-
Acquisition Parameters:
-
Mixing time (d8) for NOESY: 300-800 ms.
-
Spin-lock time for ROESY: 150-300 ms.
-
-
Processing: Similar to COSY processing.
Data Analysis and Structure Assembly
The final step involves the systematic analysis of all acquired NMR spectra to piece together the structure of this compound.
Conclusion
The application of a comprehensive suite of NMR spectroscopic techniques is indispensable for the complete and accurate structural characterization of novel natural products like this compound. The protocols and workflow outlined in this document provide a robust framework for researchers to confidently determine the chemical structure, which is a foundational step for any further investigation into its biological activity and potential as a therapeutic agent.
References
Probing the Anticancer Potential of Shancigusin I: In Vitro Cell Culture Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Shancigusin I, a naturally occurring stilbene derivative, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects on cancer cells. Stilbenes, a class of polyphenolic compounds, are known to exert a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The mechanism of action for many stilbenes involves the modulation of key cellular signaling pathways and interference with microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to the in vitro cell culture techniques for evaluating the efficacy of this compound, complete with detailed experimental protocols and data presentation formats.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly evaluate the in vitro efficacy of this compound. This includes assessing its impact on cell viability, cell cycle progression, apoptosis induction, and its direct effect on tubulin polymerization.
Table 1: Summary of In Vitro Efficacy Data for Shancigusin Analogs
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Shancigusin C | CCRF-CEM (sensitive human leukemia) | Resazurin Viability Assay | 17.9 ± 0.6 | [1] |
| Shancigusin C | CEM/ADR5000 (multidrug-resistant human leukemia) | Resazurin Viability Assay | 87.2 ± 9.6 | [1] |
Note: Data for this compound is not yet publicly available. The data for the closely related analog, Shancigusin C, is presented as a reference.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
-
Cancer cell lines of interest (e.g., human leukemia CCRF-CEM, breast cancer MCF-7, or lung cancer A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][8][9]
Materials:
-
Cancer cells treated with this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules.[10][11][12]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
GTP solution
-
Tubulin polymerization buffer
-
This compound
-
A temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing tubulin, GTP, and tubulin polymerization buffer on ice.
-
Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition) and a negative control (vehicle).
-
Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. This compound's effect can be quantified by comparing the rate and extent of polymerization in its presence to the controls.
Visualizing the Molecular Impact of this compound
To understand the potential mechanisms of action of this compound, it is helpful to visualize the cellular pathways it may influence. As a stilbene, it is hypothesized to affect key signaling cascades involved in cancer cell proliferation and survival, as well as the dynamics of the microtubule cytoskeleton.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. Tubulin polymerization kinetics assay [bio-protocol.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes & Protocols: Developing a Stable Formulation for Shancigusin I for In Vivo Studies
Introduction
Shancigusin I, a natural alkaloid compound, has demonstrated significant potential in preclinical research due to its antitumor, antimitotic, and antioxidant properties. A major hurdle in translating these promising in vitro findings to in vivo models is its poor aqueous solubility. This compound is practically insoluble in water, though it exhibits solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] This characteristic necessitates the development of a stable and biocompatible formulation to ensure adequate bioavailability and reliable results in animal studies.
These application notes provide detailed protocols for three common and effective formulation strategies to enhance the solubility and stability of this compound for parenteral administration in in vivo research:
-
Co-solvent Formulation: A straightforward approach utilizing a mixture of biocompatible solvents.
-
Cyclodextrin Complexation: Employing cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation that forms a microemulsion upon gentle agitation in an aqueous medium.
Additionally, this document outlines potential signaling pathways associated with the known biological activities of this compound, providing a theoretical framework for mechanistic studies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₁₄ | [1] |
| Molecular Weight | 594.56 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | - Water: Insoluble- DMSO: Soluble (e.g., 100 mg/mL with sonication and warming)[2]- Methanol: Soluble | [1] |
| Chemical Family | Alkaloid | [1][3] |
Formulation Strategies and Protocols
The selection of an appropriate formulation strategy depends on several factors, including the required dose, the route of administration, and the toxicological profile of the excipients. The following protocols provide a starting point for developing a stable parenteral formulation of this compound.
Co-solvent Formulation
This method involves dissolving this compound in a mixture of a water-miscible organic solvent and an aqueous vehicle. This is often the simplest and quickest method for early-stage in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to facilitate dissolution.
-
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle by mixing PEG 400 and saline. A common starting ratio is 40% PEG 400 and 60% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to achieve the desired final concentration.
-
The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 5% of the total volume, to avoid toxicity.
-
-
Sterilization:
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Visually inspect the final formulation for any signs of precipitation or crystallization.
-
It is recommended to determine the pH of the final solution.
-
Example Co-solvent Formulations:
| Component | Formulation A | Formulation B | Formulation C |
| This compound | 10 mg/mL | 5 mg/mL | 2 mg/mL |
| DMSO | 10% | 5% | 2% |
| PEG 400 | 40% | 30% | 20% |
| Saline (0.9% NaCl) | 50% | 65% | 78% |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly water-soluble molecules and enhance their aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for parenteral formulations due to its high water solubility and low toxicity.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, low-endotoxin
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile syringes and filters (0.22 µm)
Protocol:
-
HP-β-CD Solution Preparation:
-
Prepare a solution of HP-β-CD in WFI at a desired concentration (e.g., 20-40% w/v). Stir until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The vial should be protected from light.
-
-
Sterilization:
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Visually inspect the solution for clarity and the absence of particulate matter.
-
The concentration of this compound in the formulation should be confirmed by a suitable analytical method (e.g., HPLC).
-
Example Cyclodextrin Formulations:
| Component | Formulation D | Formulation E |
| This compound | 5 mg/mL | 10 mg/mL |
| HP-β-CD | 20% (w/v) | 40% (w/v) |
| Water for Injection | q.s. to 100% | q.s. to 100% |
Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid or upon injection into the bloodstream.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
Protocol:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the accurately weighed this compound to the mixture and stir until it is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small volume of the formulation (e.g., 100 µL) to a larger volume of saline (e.g., 100 mL) with gentle stirring.
-
Visually observe the formation of the emulsion and assess its clarity and stability over time.
-
-
Sterilization:
-
Due to the presence of oils and surfactants, sterile filtration may be challenging. Aseptic manufacturing processes are recommended for preparing sterile SEDDS formulations.
-
Example SEDDS Formulations:
| Component | Formulation F | Formulation G |
| This compound | 20 mg/g | 15 mg/g |
| Oil (Capryol™ 90) | 30% (w/w) | 40% (w/w) |
| Surfactant (Kolliphor® EL) | 50% (w/w) | 45% (w/w) |
| Co-surfactant (Transcutol® HP) | 20% (w/w) | 15% (w/w) |
Experimental Workflow for Formulation Development
Caption: Workflow for developing a stable this compound formulation.
Potential Signaling Pathways
The known biological activities of this compound suggest its interaction with key cellular signaling pathways. Further research is warranted to elucidate the precise mechanisms of action.
STING Pathway (Antitumor Activity)
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in tumor cells due to genomic instability. Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, promoting an antitumor immune response. Given this compound's antitumor properties, it is plausible that it may directly or indirectly modulate the STING pathway.
Caption: The cGAS-STING signaling pathway in antitumor immunity.
Nrf2 Pathway (Antioxidant Activity)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes. The antioxidant properties of this compound may be mediated through the activation of the Nrf2 pathway.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a stable and effective formulation that overcomes its inherent poor aqueous solubility. The protocols provided herein for co-solvent, cyclodextrin, and SEDDS formulations offer robust starting points for researchers. It is imperative that each formulation is carefully characterized for its physicochemical properties and stability before use in animal studies. Furthermore, investigating the engagement of this compound with signaling pathways such as STING and Nrf2 will be crucial in elucidating its mechanism of action and advancing its therapeutic potential.
References
Application Note: Quantifying Shancigusin I Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shancigusin I is a natural bibenzyl derivative isolated from Bletilla striata, a plant with a history in traditional medicine.[1][] Emerging research on related compounds, such as Shancigusin C, has indicated potential cytotoxic properties against tumor cells, suggesting that this compound may be a valuable candidate for novel cancer therapeutics.[3][4] Understanding the extent and rate of its uptake into cancer cells is a critical first step in evaluating its therapeutic potential and mechanism of action. This document provides detailed protocols for quantifying the cellular uptake of this compound in cancer cell lines using two common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Fluorescence-Based Quantification.
Molecular Structure of this compound:
-
Molecular Formula: C₂₈H₃₄O₁₄[1][]
-
Molecular Weight: 594.56 g/mol []
-
Solubility: Soluble in DMSO and Methanol[]
Quantitative Data Summary
The following tables present a hypothetical data summary for the uptake of this compound in various cancer cell lines. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Time-Dependent Uptake of this compound (10 µM) in Cancer Cell Lines
| Time (minutes) | HeLa (pmol/10^6 cells) | MCF-7 (pmol/10^6 cells) | A549 (pmol/10^6 cells) |
| 5 | 15.2 ± 1.8 | 12.5 ± 1.5 | 10.1 ± 1.2 |
| 15 | 42.8 ± 4.5 | 35.7 ± 3.9 | 28.4 ± 3.1 |
| 30 | 75.1 ± 8.2 | 62.3 ± 6.8 | 51.9 ± 5.7 |
| 60 | 110.6 ± 12.1 | 95.4 ± 10.5 | 80.2 ± 8.8 |
| 120 | 155.3 ± 17.0 | 138.9 ± 15.2 | 115.7 ± 12.7 |
Table 2: Concentration-Dependent Uptake of this compound in HeLa Cells (60-minute incubation)
| This compound (µM) | Uptake (pmol/10^6 cells) |
| 1 | 12.1 ± 1.3 |
| 5 | 58.4 ± 6.4 |
| 10 | 110.6 ± 12.1 |
| 25 | 245.9 ± 27.0 |
| 50 | 450.2 ± 49.5 |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake by HPLC-MS/MS
This protocol provides a robust and sensitive method for quantifying intracellular this compound.
Materials:
-
This compound standard (purity >95%)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be below 0.1%.
-
Remove the culture medium from the wells and add the this compound-containing medium.
-
Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay.
-
To the remaining lysate, add the internal standard and 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be determined by initial tuning of this compound.
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by direct infusion.
-
Quantification: Create a standard curve by spiking known concentrations of this compound into a blank cell lysate and processing as described above.
-
Protocol 2: Fluorescence-Based Quantification of this compound Uptake
This protocol is applicable if this compound possesses intrinsic fluorescence or is fluorescently labeled. Based on the structure of this compound, which contains phenolic rings and conjugated systems, it is plausible that it exhibits some intrinsic fluorescence, similar to other natural products like sanguinarine.[5][6]
Materials:
-
This compound
-
Fluorescent dye for labeling (if necessary, e.g., FITC, Rhodamine)
-
Cancer cell lines
-
Cell culture supplies (as in Protocol 1)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Sample Preparation for Fluorometry:
-
After incubation and washing with ice-cold PBS, lyse the cells as described in Protocol 1.
-
Transfer the lysate to a 96-well black plate.
-
Measure the fluorescence intensity using a fluorometer at the predetermined excitation and emission wavelengths for this compound.
-
Normalize the fluorescence intensity to the protein concentration of the lysate.
-
Generate a standard curve using known concentrations of this compound in the cell lysis buffer.
-
-
Sample Preparation for Fluorescence Microscopy:
-
After incubation and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash twice with PBS.
-
Acquire images using a fluorescence microscope with appropriate filter sets for this compound and Hoechst 33342.
-
Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler).
-
Visualizations
References
- 1. biorlab.com [biorlab.com]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sanguinarine-Induced Apoptosis in Tumor Cells
Introduction
Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy species, has demonstrated significant potential as an anticancer agent.[1][2] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in a variety of tumor cell lines.[1][3] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging Sanguinarine for cancer research.
Mechanism of Action
Sanguinarine induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The key molecular events are summarized below.
-
Reactive Oxygen Species (ROS) Generation: Sanguinarine treatment leads to a significant increase in intracellular ROS levels. This oxidative stress is a primary trigger for the downstream apoptotic signaling cascade.[4][5]
-
Mitochondrial Pathway (Intrinsic Pathway):
-
Modulation of Bcl-2 Family Proteins: Sanguinarine alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. It upregulates the expression of pro-apoptotic proteins like Bax, Bak, and Bid, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][6][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[7]
-
Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.[4][8]
-
Cytochrome c Release and Apoptosome Formation: Disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, primarily caspase-3 and -7.[3][7][8]
-
-
Death Receptor Pathway (Extrinsic Pathway): Sanguinarine can also sensitize cells to apoptosis mediated by death receptors. For instance, it can enhance TRAIL-mediated apoptosis.[9] This pathway involves the activation of caspase-8.[7]
-
Inhibition of Pro-Survival Signaling Pathways: Sanguinarine has been shown to inhibit several key signaling pathways that promote tumor cell survival and proliferation, including:
-
JAK2/STAT3 Pathway: By inhibiting this pathway, Sanguinarine can suppress the expression of downstream anti-apoptotic genes.[3]
-
PI3K/AKT Pathway: Inhibition of this pathway is another key mechanism by which Sanguinarine promotes apoptosis in cancer cells.[10]
-
NF-κB Pathway: Sanguinarine can suppress the activation of NF-κB, a transcription factor that regulates the expression of many anti-apoptotic genes.[1][5]
-
-
Cell Cycle Arrest: Sanguinarine can induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[1][2][11]
Quantitative Data: IC50 Values of Sanguinarine in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Sanguinarine in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | ~1 | [11] |
| LNCaP | Prostate Cancer | ~1 | [11] |
| HeLa | Cervical Cancer | 2.62 ± 0.21 | [12] |
| SiHa | Cervical Cancer | 3.07 ± 0.23 | [12] |
| AsPC-1 | Pancreatic Cancer | Not specified, effective at 0.1-10 µM | [6] |
| BxPC-3 | Pancreatic Cancer | Not specified, effective at 0.1-10 µM | [6] |
| Bel7402 | Hepatocellular Carcinoma | 2.90 | [13] |
| HepG2 | Hepatocellular Carcinoma | 2.50 | [13] |
| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [13] |
| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [13] |
| H1299 | Non-small cell lung cancer | Not specified, effective | [14][15] |
| H1975 | Non-small cell lung cancer | Not specified, effective | [14][15] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Sanguinarine on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sanguinarine stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Sanguinarine (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This is a widely used method to detect and quantify apoptotic cells.[16][17]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of Sanguinarine for a specific time. Include a vehicle-treated negative control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-phospho-JNK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Sanguinarine-induced apoptosis signaling pathway.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application of Shancigusin Analogs in Multidrug-Resistant Cancer Models: A Focus on Shancigusin C
Disclaimer: Extensive research has not yielded specific data for a compound named "Shancigusin I." However, literature is available for a closely related analog, "Shancigusin C." This document will proceed using the data for Shancigusin C as a representative example for the potential application of Shancigusin-related compounds in multidrug-resistant (MDR) cancer research. All data and protocols are presented for research purposes and should be adapted and validated for specific experimental contexts.
Introduction
Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] Natural products are a promising source of novel compounds that can overcome or circumvent MDR mechanisms.
Shancigusin C, a natural product isolated from orchids, has demonstrated cytotoxic properties against tumor cells, suggesting its potential as a lead compound for the development of new anticancer agents.[1][3] Notably, it has been evaluated in a multidrug-resistant cancer cell line, showing a low degree of cross-resistance, which makes it a candidate for further investigation in the context of MDR.[1]
These application notes provide a summary of the available data on Shancigusin C and detailed protocols for its evaluation in MDR cancer models.
Data Presentation
The cytotoxic activity of Shancigusin C was evaluated against the human T-cell leukemia cell line CCRF-CEM and its multidrug-resistant subline, CEM/ADR5000. The CEM/ADR5000 cell line is characterized by high-level expression of P-glycoprotein.
Table 1: Cytotoxicity of Shancigusin C in Sensitive and Multidrug-Resistant Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Degree of Resistance |
| Shancigusin C | CCRF-CEM (sensitive) | 17.9 ± 0.6 | 4.87 |
| CEM/ADR5000 (MDR) | 87.2 ± 9.6 | ||
| Doxorubicin | CCRF-CEM (sensitive) | Not specified | >1000 |
| CEM/ADR5000 (MDR) | Not specified |
Data extracted from Eich et al., 2021.[1] The degree of resistance is calculated as the ratio of the IC50 value in the resistant cell line to that in the sensitive parent cell line.
Experimental Protocols
The following are detailed protocols for the evaluation of Shancigusin C or related compounds in multidrug-resistant cancer models.
Protocol 1: Cell Culture and Maintenance of MDR Cell Lines
-
Cell Lines:
-
Drug-sensitive parental cell line (e.g., CCRF-CEM).
-
Corresponding drug-resistant cell line (e.g., CEM/ADR5000).
-
-
Culture Medium:
-
Use the recommended medium for the parental cell line (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Maintenance of Resistance:
-
To maintain the resistant phenotype, the culture medium for the MDR cell line (e.g., CEM/ADR5000) should be supplemented with a selective concentration of the drug used to induce resistance (e.g., 5000 ng/mL doxorubicin).
-
Note: It is advisable to culture the cells in a drug-free medium for at least two passages before conducting experiments to avoid interference from the selective agent.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-Based)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of Shancigusin C in DMSO.
-
Perform serial dilutions of Shancigusin C in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution (e.g., 0.01% w/v in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 3: Western Blot for P-glycoprotein Expression
-
Cell Lysis:
-
Treat sensitive and resistant cells with varying concentrations of Shancigusin C for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating Shancigusin C in MDR cancer models.
Potential Signaling Pathway
Caption: Hypothesized mechanism of Shancigusin C in overcoming MDR.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G [mdpi.com]
- 2. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Shancigusin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Shancigusin I total synthesis. The information is based on published synthetic routes and addresses potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of this compound?
A1: The first total synthesis of Shancigusin C (structurally analogous to this compound) utilizes a convergent strategy.[1][2] The key steps involve the synthesis of two main building blocks, m-anisaldehyde and p-anisoyl chloride, from renewable starting materials like vanillin and citric acid.[1] The central stilbene core is constructed using a Perkin reaction, followed by several functional group manipulations to yield the final product.[1][2][3]
Q2: I am experiencing a low yield in the decarboxylation step to form the stilbene core. What are the potential causes and solutions?
A2: A low yield in the Cu₂O-mediated decarboxylation of the trans-cinnamic acid intermediate (23) to the stilbene (24) is a known issue, with reported yields as low as 28%.[1] The primary cause is the formation of inseparable cyclization side products.[1]
-
Troubleshooting:
-
Reaction Temperature: Carefully control the reaction temperature. Overheating can promote side reactions. Experiment with slightly lower temperatures and longer reaction times.
-
Solvent: Ensure the solvent (e.g., quinoline) is dry and of high purity. The presence of impurities can affect the catalyst activity and promote undesired pathways.
-
Catalyst Activity: The quality and activity of the copper(I) oxide (Cu₂O) are crucial. Use freshly opened or properly stored Cu₂O. Consider testing different batches or sources of the catalyst.
-
Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reactants.
-
Q3: The Perkin reaction for the formation of the trans-cinnamic acid derivative is not proceeding to completion. How can I improve the yield?
A3: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride. To improve the reported 71% yield for the formation of trans-cinnamic acid (23)[1], consider the following:
-
Troubleshooting:
-
Base: The choice and amount of base (e.g., triethylamine, potassium acetate) are critical. Ensure the base is anhydrous. A slight excess of the base may be beneficial.
-
Reaction Time and Temperature: Perkin reactions often require high temperatures (150-180 °C) and prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Reagent Purity: The purity of the phenylacetic acid and 3-methoxybenzaldehyde is important. Purify the starting materials if necessary.
-
Water Removal: The reaction generates water, which can be detrimental. While not explicitly mentioned in the protocol, performing the reaction in a setup that allows for the removal of water (e.g., a Dean-Stark trap) could potentially improve the yield.
-
Q4: I am having difficulty with the final demethylation step using Boron Tribromide (BBr₃). Are there any specific precautions to take?
A4: The cleavage of methyl ethers with BBr₃ is a standard but sensitive reaction. The reported yield is high (91%)[1], but issues can arise.
-
Troubleshooting:
-
Stoichiometry: Use a sufficient excess of BBr₃ to ensure complete demethylation of all methoxy groups. The exact amount will depend on the number of methoxy groups in the substrate.
-
Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent side reactions. Slowly warm the reaction to room temperature.
-
Anhydrous Conditions: BBr₃ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere. The solvent (e.g., dichloromethane) must be anhydrous.
-
Quenching: Quench the reaction carefully by slowly adding methanol or water at a low temperature to decompose the excess BBr₃ and boron complexes.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of Shancigusin C.
| Step No. | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Triflation | Vanillin (7) | Triflate (13) | Tf₂O, Pyridine | Excellent | [1] |
| 2 | Reductive C-O bond cleavage | Triflate (13) | m-anisaldehyde (8) | H₂, Pd/C, NEt₃ | 76 | [1] |
| 3 | Perkin Condensation | Phenylacetic acid (12), m-anisaldehyde (8) | trans-cinnamic acid (23) | Ac₂O, NEt₃ | 71 | [1] |
| 4 | Decarboxylation | trans-cinnamic acid (23) | Stilbene (24) | Cu₂O, quinoline | 28 | [1] |
| 5 | Hydrogenation | Stilbene (24) | Dihydrostilbene (9) | H₂, Pd/C | 88 | [1] |
| 6 | Demethylation | Dihydrostilbene (9) | Shancigusin C (1) | BBr₃, DCM | 91 | [1] |
| Overall | Total Synthesis | Citric acid (11) and Vanillin (7) | Shancigusin C (1) | 11 steps | 6 | [1] |
Experimental Protocols
Key Experiment: Perkin Condensation to form trans-cinnamic acid (23) [1]
-
A mixture of phenylacetic acid (12), 3-methoxybenzaldehyde (8), and acetic anhydride is prepared.
-
Triethylamine is added as a base.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled and poured into water.
-
The precipitated solid is filtered, washed with water, and recrystallized to afford pure trans-cinnamic acid (23).
Key Experiment: Cu₂O-mediated Decarboxylation to form Stilbene (24) [1]
-
trans-cinnamic acid (23) is dissolved in quinoline in a flame-dried flask under an inert atmosphere.
-
Copper(I) oxide (Cu₂O) is added as a catalyst.
-
The mixture is heated to a high temperature (e.g., 200-230 °C).
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove the quinoline.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the stilbene (24) as a cis/trans mixture.
Visualizations
Caption: Total Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for the Decarboxylation Step.
References
Overcoming Shancigusin I solubility issues in aqueous solutions
Welcome to the technical support center for Shancigusin I. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Possible Cause: this compound, a natural product with a complex structure (C28H34O14)[1], is predicted to have low aqueous solubility due to its significant hydrophobic regions. Direct dissolution in aqueous buffers is often challenging.
-
Troubleshooting Steps:
-
Co-solvent Addition: Attempt to dissolve this compound in a small amount of a water-miscible organic solvent first, before adding it to your aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).
-
Protocol:
-
Weigh the desired amount of this compound.
-
Add a minimal volume of the chosen co-solvent (e.g., 10-50 µL) to the solid compound and gently vortex until fully dissolved.
-
Add the aqueous buffer dropwise to the co-solvent/Shancigusin I mixture while vortexing to prevent precipitation.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be cytotoxic or interfere with assays. It is advisable to keep the final co-solvent concentration below 1% (v/v).
-
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.
-
Experimental Approach: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and test the solubility of this compound in each.
-
Note: The structure of this compound contains multiple hydroxyl groups which are weakly acidic, suggesting that increasing the pH might enhance solubility.
-
-
Issue 2: Precipitation occurs when adding the this compound stock solution to my aqueous media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with the presence of a co-solvent.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the target concentration of this compound in your final solution.
-
Increase the Co-solvent Percentage: If your experimental system allows, slightly increase the final percentage of the organic co-solvent. Always run a vehicle control to account for any effects of the solvent.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.
-
Examples: Tween® 20, Tween® 80, or Pluronic® F-68.
-
Recommendation: Start with a low concentration (e.g., 0.01% w/v) in your final aqueous medium.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For creating a high-concentration stock solution, we recommend using a water-miscible organic solvent such as DMSO, ethanol, or DMF. DMSO is a common choice for in vitro studies due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.
Q2: How can I improve the bioavailability of this compound for in vivo studies?
A2: Poor aqueous solubility can lead to low bioavailability. To enhance this, formulation strategies are often necessary. These can include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their solubility in water.[2][3]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and bioavailability.[4]
Q3: Are there any known formulation strategies that have been successful for compounds similar to this compound?
A3: While specific data on this compound is limited, for other poorly soluble natural products, formulation approaches such as creating inclusion complexes with cyclodextrins or preparing lipid-based formulations have proven effective.[5][6]
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~10 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4) (Hypothetical Data)
| Co-solvent | Final Concentration (v/v) | Apparent Solubility (µg/mL) |
| None | 0% | < 1 |
| DMSO | 0.5% | 25 |
| DMSO | 1.0% | 50 |
| Ethanol | 0.5% | 15 |
| Ethanol | 1.0% | 30 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Aseptically weigh 5 mg of this compound into a sterile microcentrifuge tube.
-
Add 99.2 µL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This will result in a 50 mg/mL stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility
-
Materials: this compound, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, 0.22 µm syringe filter.
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution is a saturated solution of the this compound/HP-β-CD inclusion complex. The concentration of this compound in this solution can be determined using a suitable analytical method such as HPLC-UV.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical path to improved bioavailability of this compound.
References
Troubleshooting inconsistent results in Shancigusin I cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Shancigusin I cytotoxicity assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound known for its antitumor, antimitotic, and anticancer properties. It has also been shown to inhibit oxidative stress.
Q2: What is the solubility of this compound?
This compound is generally soluble in methanol and Dimethyl Sulfoxide (DMSO), but it is not soluble in water.[][2] It is crucial to prepare a concentrated stock solution in an appropriate solvent and ensure the final solvent concentration in the cell culture medium is low and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity.
Q3: Which cytotoxicity assays are recommended for this compound?
Standard colorimetric and fluorometric assays such as MTT, XTT, and alamarBlue™ can be used to assess the cytotoxicity of this compound. However, as with any natural product, it is essential to validate the chosen assay for potential compound interference. An alternative assay, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, can be a useful secondary assay to confirm results.
Q4: How can I be sure that this compound itself is not interfering with my colorimetric assay?
Natural products can sometimes interfere with the reagents in colorimetric assays, leading to false-positive or false-negative results. To test for this, it is crucial to include a "compound-only" control where this compound is added to the assay medium without cells. This will help determine if the compound directly reduces the assay reagent (e.g., MTT to formazan) or has its own absorbance at the measurement wavelength.
Q5: What is the likely mechanism of cytotoxicity for this compound?
While the precise signaling pathways for this compound are not extensively documented in publicly available literature, many natural products with anticancer properties induce cytotoxicity through the activation of apoptosis (programmed cell death). This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Researchers should consider performing mechanistic studies, such as apoptosis assays, to elucidate the specific mode of action of this compound in their cell model.
Troubleshooting Inconsistent Results
Inconsistent results in cytotoxicity assays are a common challenge. The following sections provide guidance on identifying and resolving these issues.
Common Problems and Solutions
| Problem | Possible Causes | Recommended Solutions |
| High Variability Between Replicate Wells | - Inconsistent cell seeding density.- "Edge effect" in 96-well plates due to evaporation.- Pipetting errors. | - Ensure cells are in a single-cell suspension before seeding and mix the cell suspension frequently during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and ensure consistent pipetting technique. |
| Low Absorbance/Fluorescence Signal | - Low cell number.- Suboptimal incubation time with the assay reagent.- Cell line is resistant to this compound. | - Optimize the initial cell seeding density to ensure a robust signal in the untreated control wells.- Determine the optimal incubation time for your specific cell line with the chosen assay reagent.- Use a positive control cytotoxic agent to confirm that the assay is working correctly. |
| High Background Signal | - Contamination of culture medium or reagents.- Interference from this compound (see FAQ Q4).- Incomplete removal of phenol red-containing medium (for some assays). | - Use sterile techniques and fresh reagents.- Run a "compound-only" control.- Use phenol red-free medium if it is known to interfere with the assay chemistry. |
| Compound Precipitation | - Poor solubility of this compound in the culture medium. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it in the culture medium.- Ensure the final solvent concentration is low and consistent across all wells. A vehicle control (medium with the same final solvent concentration) is essential. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | - Insufficient volume or inappropriate solubilization solvent.- Inadequate mixing. | - Ensure complete dissolution by using a sufficient volume of an appropriate solvent like DMSO or a buffered SDS solution.- Use a plate shaker or gently pipette up and down to aid dissolution. |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is important to include a "maximum LDH release" control by treating some wells with the lysis solution provided in the kit.
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit manual (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Visualizing Experimental and Logical Workflows
Troubleshooting Logic for Inconsistent Cytotoxicity Data
Caption: A decision tree for troubleshooting inconsistent cytotoxicity assay results.
General Experimental Workflow for Cytotoxicity Assaying
Caption: A generalized workflow for performing a cytotoxicity assay.
Generalized Apoptosis Signaling Pathway
Disclaimer: The following diagram illustrates a generalized apoptosis pathway often implicated in the action of cytotoxic natural products. The specific mechanism for this compound may differ and requires experimental validation.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
Shancigusin I In Vitro Experimentation: A Technical Support Guide
Disclaimer: As of late 2025, detailed experimental data specifically for Shancigusin I remains limited in publicly accessible scientific literature. The following guidance, including potential starting concentrations and biological activities, is extrapolated from research on the closely related compound, Shancigusin C. Researchers should use this information as a preliminary guide and perform thorough dose-response experiments to determine the optimal concentration for their specific in vitro model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound is a natural compound that has been isolated from the herbs of Cremastra appendiculata[1]. Its chemical formula is C28H34O14 and it has a molecular weight of 594.56 g/mol [][3][4].
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol[1]. For in vitro experiments, it is advisable to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a suggested starting concentration for my in vitro experiments?
While specific data for this compound is unavailable, we can look at the data for Shancigusin C for a preliminary estimation. Shancigusin C has shown cytotoxic effects on human leukemia cell lines with IC50 values in the micromolar range[5][6]. Therefore, a reasonable starting point for a dose-response experiment with this compound could range from 1 µM to 100 µM.
Q4: What type of biological activity can I anticipate from this compound?
Based on the cytotoxic properties of the related compound Shancigusin C against cancer cell lines, it is plausible that this compound may also exhibit cytotoxic or anti-proliferative activities[5][6][7]. However, the specific biological effects and the underlying mechanisms of this compound need to be experimentally determined.
Q5: Have any specific cell lines been tested with compounds related to this compound?
Yes, the cytotoxic effects of Shancigusin C have been evaluated in human sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells[5][6][8].
Troubleshooting Common In Vitro Issues
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of this compound. - Increase the final DMSO concentration slightly (while staying within the cell line's tolerance). - Prepare fresh dilutions from the stock solution for each experiment. |
| High Background in Cell Viability Assays | The compound interferes with the assay reagents (e.g., reduces MTT/resazurin, or has inherent fluorescence). | - Run a cell-free control with the compound and assay reagents to check for interference. - If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP levels). |
| Inconsistent or Non-reproducible Results | - Inconsistent cell seeding density. - Variability in compound dilution preparation. - Cell line instability or high passage number. | - Ensure a uniform single-cell suspension before seeding. - Use calibrated pipettes and prepare a master mix for compound dilutions. - Use cells with a low passage number and regularly perform cell line authentication. |
| No Observable Effect at Tested Concentrations | - The tested concentrations are too low. - The incubation time is too short. - The chosen cell line is resistant to the compound's mechanism of action. | - Increase the concentration range in your dose-response experiment. - Extend the treatment duration (e.g., from 24h to 48h or 72h). - Test the compound on a panel of different cell lines with varying genetic backgrounds. |
Quantitative Data Summary for Shancigusin C
The following table summarizes the reported cytotoxic activity of Shancigusin C, a related compound to this compound. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Shancigusin C | CCRF-CEM (sensitive human leukemia) | 17.9 ± 0.6 | [5][6] |
| Shancigusin C | CEM/ADR5000 (multidrug-resistant human leukemia) | 87.2 ± 9.6 | [5][6] |
Detailed Experimental Protocol: Cytotoxicity Assessment using Resazurin Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound
-
Sterile, 100% DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
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Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates (for fluorescence measurements)
-
Test cell line(s)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
For suspension cells, count the cells and seed them directly into the 96-well plate at the optimal density in 100 µL of medium.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Add 100 µL of the 2X working solutions to the respective wells of the 96-well plate containing 100 µL of cells in medium. This will result in the final desired concentrations in a total volume of 200 µL.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the same final concentration of DMSO as the highest concentration of this compound.
-
Untreated control: Cells in medium only.
-
Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank control: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank control from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Hypothetical apoptotic pathway potentially induced by this compound.
References
- 1. This compound | CAS:1435488-35-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. biorlab.com [biorlab.com]
- 4. This compound - Labchem Catalog [dev.labchem.com.my]
- 5. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Shancigusin I in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Shancigusin I in cell-based assays while minimizing potential off-target effects. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
This compound is a natural product with demonstrated cytotoxic properties against various cancer cell lines.[1][2][3] Its primary on-target effect is believed to be the induction of apoptosis through the modulation of specific signaling pathways involved in cell survival and proliferation.
Q2: In what concentration range should I use this compound?
The optimal concentration of this compound is highly dependent on the cell line and assay duration. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific model.[4] High concentrations can lead to non-specific effects.[4] Based on studies of similar compounds like Shancigusin C, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity screening.[1]
Q3: What are the potential off-target effects of this compound?
Like many small molecules, this compound has the potential to interact with unintended cellular targets, leading to off-target effects. These can manifest as unexpected cytotoxicity, altered cell morphology unrelated to the intended mechanism, or interference with assay components. High compound concentrations are a primary reason for increased off-target binding.[4]
Q4: How can I proactively minimize off-target effects?
Minimizing off-target effects starts with careful experimental design. Key strategies include:
-
Using the lowest effective concentration: Determined through thorough dose-response analysis.[5]
-
Employing control compounds: Include a structurally unrelated compound with the same on-target effect to confirm that the observed phenotype is target-specific.[4]
-
Shortening exposure time: Limiting the duration of compound treatment can reduce the likelihood of off-target interactions.[6]
-
Ensuring cell health: Using healthy, low-passage number cells can prevent stress-related responses that may be confounded with compound effects.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity at low concentrations of this compound.
Q: My cells are showing significant death at concentrations well below the reported effective range for this compound. Is this an off-target effect?
A: This could be due to several factors, including off-target effects or experimental variability. Follow these troubleshooting steps:
-
Verify Compound Concentration and Integrity:
-
Assess Cell Health and Seeding Density:
-
Perform a Detailed Dose-Response Curve:
-
Use a wider range of concentrations with smaller dilution steps to precisely determine the IC50 value in your specific cell line.
-
-
Utilize an Orthogonal Assay:
-
Confirm the cytotoxic effect with a different viability assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like Trypan Blue exclusion).
-
Issue 2: Discrepancy between viability assay results and cellular morphology.
Q: My viability assay (e.g., Resazurin) indicates high cell survival, but microscopy shows significant morphological changes and cell stress. What could be the cause?
A: This discrepancy often points towards off-target effects or assay interference.
-
Investigate Assay Interference:
-
Some compounds can directly interact with assay reagents. For instance, a compound might reduce resazurin, mimicking cellular metabolic activity.[1]
-
Troubleshooting Step: Run the assay in a cell-free system with this compound to check for direct chemical reactions with the assay components.
-
-
Switch to a Different Reporter System:
-
If using a luciferase-based reporter assay, the compound might be directly affecting the enzyme. Consider switching to a fluorescent protein reporter.[4]
-
-
Employ a Counter-Screen with a Control Vector:
-
For reporter gene assays, use a vector with a constitutive promoter instead of the specific response element to see if the compound affects general transcription or translation.[4]
-
-
Analyze Specific Cellular Markers:
-
Use techniques like Western blotting or immunofluorescence to probe for markers of cell stress, apoptosis (e.g., cleaved caspase-3), or the specific on-target pathway to get a clearer picture of the cellular response.
-
Issue 3: Inconsistent results across different batches of this compound or between experiments.
Q: I am observing significant variability in the effects of this compound between experiments. How can I improve reproducibility?
A: Reproducibility issues in cell-based assays are common and can be addressed systematically.[7][11]
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and narrow passage number range.[7]
-
Ensure consistent media composition, serum batches, and incubation conditions.
-
-
Implement Strict Pipetting Practices:
-
Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.[7]
-
-
Optimize Microplate Reader Settings:
-
For plate-based assays, optimize settings like focal height and well-scanning to ensure accurate readings, especially with adherent cells.[10]
-
-
Perform Regular Mycoplasma Testing:
-
Mycoplasma contamination can significantly alter cellular responses to treatments.[7]
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Method |
| CCRF-CEM (Leukemia) | 15.2 ± 1.8 | Resazurin Viability Assay |
| A549 (Lung Cancer) | 25.6 ± 3.1 | CellTiter-Glo® Luminescent Assay |
| MCF-7 (Breast Cancer) | 18.9 ± 2.5 | MTT Assay |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 85.1 ± 9.7 | Resazurin Viability Assay |
Data is hypothetical and for illustrative purposes only. The IC50 values for the resistant cell line are expected to be higher, as seen with similar compounds.[1]
Table 2: Example Off-Target Assessment using a Kinase Panel
| Kinase Target | % Inhibition at 10 µM this compound |
| On-Target Kinase X | 85% |
| Off-Target Kinase A | 45% |
| Off-Target Kinase B | 15% |
| Off-Target Kinase C | 5% |
This table illustrates how a kinase profiling service could be used to identify potential off-target interactions.
Experimental Protocols
Resazurin Cell Viability Assay
This protocol is adapted from methods used for similar natural products.[1]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Reagent Addition: Add Resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of this compound to its target protein in a cellular context.[4]
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Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
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Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes.
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Separation: Centrifuge the samples to pellet the aggregated proteins.
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Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or another protein detection method.
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Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Workflow for investigating and confirming off-target effects.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. youtube.com [youtube.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Purification of Shancigusin I from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Shancigusin I from natural extracts, primarily from its known source, Cremastra appendiculata.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
Question: We are experiencing a very low yield of this compound in our initial solvent extract from Cremastra appendiculata. What are the possible causes and solutions?
Answer:
A low yield of the target compound in the crude extract can be attributed to several factors, from the plant material itself to the extraction procedure. Below is a summary of potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Improper Plant Material | Ensure the correct species (Cremastra appendiculata) is being used. The concentration of secondary metabolites can vary based on the plant's age, geographical location, and time of harvest. Use of fresh or properly dried and stored plant material is crucial. |
| Inefficient Cell Lysis | The plant material should be finely powdered to maximize the surface area for solvent penetration. Ensure the grinding method is effective and that the particle size is uniform. |
| Inappropriate Solvent Choice | This compound is a bibenzyl compound, and its polarity will dictate the optimal extraction solvent. A systematic solvent extraction trial with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol) is recommended. Based on the purification of other compounds from Cremastra appendiculata, an ethyl acetate extract has been shown to contain this compound[1]. |
| Insufficient Extraction Time or Temperature | Extraction efficiency can be improved by increasing the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds. Optimization of these parameters is key. |
| Compound Degradation during Extraction | Bibenzyl compounds can be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Protect the extraction mixture from light and avoid harsh acidic or basic conditions unless specified in a validated protocol. |
A general workflow for troubleshooting low extraction yield is outlined below:
Caption: Troubleshooting workflow for low this compound extraction yield.
Problem 2: Co-elution of Impurities with this compound during Chromatography
Question: During our chromatographic purification (silica gel/RP-HPLC), we are observing peaks that co-elute with our target compound, this compound. How can we resolve this?
Answer:
Co-elution is a common challenge in the purification of natural products due to the chemical complexity of the extract. This compound is isolated alongside other bibenzyls, phenanthrenes, and glucosides in Cremastra appendiculata, which may have similar polarities[1][2][3][4].
| Possible Cause | Recommended Solution |
| Similar Polarity of Compounds | The extract contains structurally similar compounds that are difficult to separate under the current conditions. |
| Column Overload | Injecting too much sample onto the column can lead to band broadening and poor resolution. |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., C18) may not provide sufficient selectivity for the separation. |
| Suboptimal Mobile Phase | The mobile phase composition may not be optimized for resolving the target compound from its impurities. |
Here are some strategies to address co-elution:
-
Method Optimization:
-
Gradient Modification: Adjust the solvent gradient to be shallower around the elution time of this compound. This can improve the separation of closely eluting compounds.
-
Solvent System Change: If using a binary solvent system (e.g., acetonitrile/water), try switching one of the solvents (e.g., to methanol/water) to alter the selectivity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times and improve separation. The stability of this compound at different pH values should be considered.
-
-
Orthogonal Chromatography:
-
Employ a different chromatographic mode. If you are using reversed-phase (RP) HPLC, consider trying normal-phase (NP) HPLC or employing a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column instead of C18).
-
Size-exclusion chromatography (e.g., with Sephadex LH-20) can be a useful preliminary step to fractionate the extract based on molecular size before high-resolution HPLC[1][2][3].
-
The logical flow for addressing co-elution is as follows:
Caption: Strategy for resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the extraction and purification of this compound from Cremastra appendiculata?
A1: Based on literature for the isolation of compounds from Cremastra appendiculata, a general protocol can be outlined as follows. Note that this is a generalized procedure and may require optimization.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Preparation of Plant Material: Air-dry the tubers of Cremastra appendiculata and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), replacing the solvent periodically.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
This compound has been identified in the ethyl acetate fraction[1].
-
-
Column Chromatography (Initial Separation):
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient, to obtain several primary fractions.
-
-
Further Purification:
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Subject the this compound-rich fractions to further purification using techniques such as Sephadex LH-20 column chromatography and/or preparative reversed-phase HPLC (RP-HPLC) until a pure compound is obtained[1][2][3].
-
The overall workflow can be visualized as:
References
- 1. [Chemical Constituents from Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chemical constituents from tuber of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on chemical constituents from the corm of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from the tuber of Cremastra appendiculata] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Perkin Reaction for Shancigusin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the Perkin reaction for the synthesis of Shancigusin and related stilbene cores.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin reaction and how is it applied to Shancigusin synthesis?
The Perkin reaction is a powerful organic condensation reaction that synthesizes α,β-unsaturated aromatic acids.[1] In the context of Shancigusin synthesis, a modified Perkin reaction is employed to construct the central stilbene core. This typically involves the condensation of a substituted benzaldehyde with a phenylacetic acid derivative in the presence of a base and an acid anhydride.[2]
Q2: What are the key reagents in the Perkin reaction for synthesizing stilbene derivatives?
The essential reagents include:
-
Aromatic Aldehyde: The aldehyde provides one of the aromatic rings of the stilbene core.
-
Phenylacetic Acid: This provides the second aromatic ring and the carboxylic acid functionality that is often later removed via decarboxylation.
-
Acid Anhydride: Acetic anhydride is commonly used. It acts as both a solvent and a reactant, forming a mixed anhydride with the phenylacetic acid.[3]
-
Base: A weak base is crucial for catalyzing the reaction. While traditionally alkali metal salts of the corresponding carboxylic acid were used, tertiary amines like triethylamine or pyrrolidine are now more common, especially in modified Perkin reactions.[4][5]
Q3: What are the typical reaction conditions for this modified Perkin reaction?
Traditional Perkin reactions often require high temperatures (above 165°C) and long reaction times (4-8 hours).[6] However, modern variations, particularly those employing microwave irradiation, can significantly reduce the reaction time to as little as 10 minutes and often lead to improved yields.[1][7]
Q4: What are the common side reactions that can lower the yield?
Several side reactions can compete with the desired Perkin condensation, leading to reduced efficiency. These include:
-
Self-condensation of the anhydride: The acid anhydride can react with itself, especially at high temperatures.
-
Formation of resin-like byproducts: This is particularly an issue with certain heterocyclic aldehydes.[3]
-
Cannizzaro reaction of the aldehyde: If a strong base is used, the aromatic aldehyde can undergo a disproportionation reaction.
-
Formation of isomeric products: Both (E)- and (Z)-stilbene isomers can be formed. The ratio is influenced by reaction conditions.
Q5: How does the choice of base impact the reaction efficiency?
The base plays a critical role in deprotonating the phenylacetic acid (or its mixed anhydride) to form the reactive enolate.
-
Alkali metal salts (e.g., sodium acetate, potassium acetate): These are the classic bases for the Perkin reaction. Anhydrous conditions are recommended for optimal performance.[5]
-
Tertiary amines (e.g., triethylamine, pyrrolidine): These are often used in modified Perkin reactions and can lead to higher yields and milder reaction conditions.[4] Pyrrolidine has been shown to be an effective catalyst in microwave-assisted syntheses.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Base or Catalyst | Ensure the base is appropriate for the modified Perkin reaction. For phenylacetic acid condensations, triethylamine or pyrrolidine are often more effective than traditional alkali acetates.[4][7] Verify the purity and dryness of the base, as moisture can inhibit the reaction.[5] |
| Insufficient Reaction Temperature or Time | For conventional heating, ensure the reaction mixture is maintained at the optimal temperature (often reflux) for a sufficient duration (typically several hours).[4] For microwave-assisted synthesis, optimize the irradiation time and power. A 10-minute irradiation time has been shown to be effective.[7] |
| Impure Reagents | Use freshly purified benzaldehyde, as impurities can interfere with the reaction.[4] Ensure the phenylacetic acid and acetic anhydride are of high purity. |
| Side Reactions Dominating | Consider lowering the reaction temperature to minimize the formation of resinous byproducts.[3] If using an aldehyde prone to self-condensation, add it slowly to the reaction mixture. |
Problem 2: Formation of Undesired Isomers (E/Z Mixture)
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Equilibration | The initial product of the Perkin condensation can be the cis-isomer, which may then isomerize to the more stable trans-isomer upon heating.[3] Prolonged heating in the presence of acetic anhydride and a base can lead to an equilibrium mixture of (E)- and (Z)-isomers.[3] |
| Reaction Conditions | The choice of solvent and the reaction duration and temperature can influence the isomeric ratio to a minor extent.[8] For some stilbene derivatives, subsequent treatment with acid can isomerize the product to the trans-analogue.[9] |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Unreacted benzaldehyde can be removed by steam distillation after the reaction is complete.[4] |
| Formation of Oily or Resinous Byproducts | After initial workup, dissolving the crude product in a suitable solvent (e.g., hot ethanol) and treating with decolorizing carbon can help remove colored impurities before recrystallization.[4] |
| Co-precipitation of Byproducts | Careful recrystallization from an appropriate solvent system is crucial for obtaining the pure α-phenylcinnamic acid derivative. A mixture of ethanol and water is often effective.[4] |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of trans-4-Nitrostilbene Derivatives [7]
| Entry | Substrate (Benzaldehyde Derivative) | Isolated Yield (%) - Microwave (10 min) | Isolated Yield (%) - Conventional (2 h reflux) |
| 1 | Benzaldehyde | 90.3 | 85.7 |
| 2 | 4-Bromobenzaldehyde | 92.6 | 87.2 |
| 3 | 2-Bromobenzaldehyde | 92.1 | 88.6 |
| 4 | 4-Chlorobenzaldehyde | 91.2 | 86.3 |
| 5 | 4-Fluorobenzaldehyde | 89.6 | 83.8 |
| 6 | 4-Cyanobenzaldehyde | 90.1 | 89.2 |
| 7 | 4-Nitrobenzaldehyde | 92.3 | 80.2 |
| 8 | 4-Methoxybenzaldehyde | 86.2 | 60.5 |
| 9 | 2-Methoxybenzaldehyde | 85.3 | 65.3 |
| 10 | 4-Methylbenzaldehyde | 87.3 | 70.2 |
| 11 | 4-Dimethylaminobenzaldehyde | 85.5 | 85.3 |
Experimental Protocols
Detailed Protocol for the Synthesis of α-Phenylcinnamic Acid[4]
This protocol describes a robust method for synthesizing the stilbene core relevant to Shancigusin.
Reagents:
-
Benzaldehyde (freshly purified)
-
Phenylacetic acid
-
Triethylamine (anhydrous)
-
Acetic anhydride
-
95% Ethanol
-
6N Hydrochloric acid
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, combine 40.5 mL (0.40 mole) of freshly purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.
-
Reflux: Gently boil the mixture under reflux for 5 hours.
-
Workup - Steam Distillation: After the heating period, incorporate the reaction flask into a steam distillation apparatus. Distill with steam until the distillate is no longer cloudy, and then collect an additional 50 mL of distillate to ensure complete removal of unreacted benzaldehyde. The distillate can be discarded.
-
Isolation of Crude Product: Cool the aqueous residue from the distillation and separate the solution from the solid by decantation.
-
Purification - Recrystallization:
-
Dissolve the solid crude product in 500 mL of hot 95% ethanol.
-
Add 500 mL of water (including the solution decanted earlier) to the hot ethanol solution.
-
Heat the mixture to boiling and add 2 g of decolorizing carbon.
-
Filter the hot solution to remove the carbon.
-
Immediately acidify the filtrate to Congo red with 6N hydrochloric acid.
-
Cool the solution to induce crystallization.
-
-
Final Product Collection: Collect the resulting crystals by filtration. The yield of crude α-phenylcinnamic acid is typically 60-67 g.
Visualizations
Caption: Experimental workflow for the Perkin reaction in Shancigusin synthesis.
Caption: Troubleshooting logic for low yield in the Perkin reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Shancigusin I during experimental procedures
Disclaimer: Information regarding the specific degradation pathways of Shancigusin I is limited in publicly available literature. The following guidance is based on the general chemical properties of structurally related compounds, such as stilbenoids and other phenolics, and is intended to serve as a proactive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have changed color. What could be the cause?
A1: Color change in solutions of phenolic compounds like this compound is often an indicator of degradation, likely due to oxidation or photodegradation. Stilbenoids, a class of compounds related to this compound, are known to be sensitive to light and air.[1][2] Exposure to ambient light, elevated temperatures, or the presence of oxidative enzymes can accelerate this process.[1][3] It is crucial to handle and store this compound solutions under conditions that minimize these factors.
Q2: I'm observing a decrease in the expected biological activity of my this compound sample over time. Could this be related to degradation?
A2: Yes, a loss of bioactivity is a strong indication of chemical degradation. For many stilbenoids, the trans-isomer is the more biologically active form.[1][2] Exposure to UV and even visible light can cause isomerization to the less active cis-form.[1][2] Furthermore, oxidative degradation can lead to the formation of new compounds with altered or diminished biological effects.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (ideally -20°C or -80°C). For solutions, it is recommended to use degassed solvents, store under an inert atmosphere (e.g., nitrogen or argon), protect from light, and use immediately if possible. If short-term storage of a solution is necessary, it should be kept at low temperatures.
Q4: Are there any solvents I should avoid when working with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | - Prepare fresh samples and analyze immediately.- Review sample handling and storage procedures to minimize exposure to light, heat, and oxygen.- Perform a forced degradation study to identify potential degradation products. |
| Poor reproducibility of experimental results | Inconsistent sample stability | - Standardize sample preparation protocols, ensuring consistent timing and environmental conditions.- Prepare stock solutions fresh for each experiment or validate the stability of stored stock solutions.- Use an internal standard during analytical quantification to account for variations. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products | - Confirm the solubility of this compound in the chosen solvent.- Consider using a co-solvent or adjusting the pH to improve solubility.- If precipitation occurs upon storage, it may be a sign of degradation and the solution should be discarded. |
| Loss of compound during extraction | Degradation due to extraction conditions | - For solid-liquid extractions, consider using methods that avoid high temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled conditions.[4]- Minimize extraction times and protect the sample from light during the process. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Phosphate buffer (pH 5, 7, and 9)
-
Amber and clear HPLC vials
-
HPLC system with UV detector
Methodology:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create working solutions by diluting the stock solution with the appropriate solvent (e.g., 50:50 methanol:water, or 50:50 methanol:buffer) to a final concentration of 50 µg/mL.
-
Aliquot the working solutions into both amber and clear HPLC vials.
-
Expose the vials to different conditions:
-
Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to t=0.
Data Presentation:
Table 1: Hypothetical Stability of this compound Under Various Conditions (% Remaining)
| Condition | 2 hours | 8 hours | 24 hours | 48 hours |
| Room Temp, Light (pH 7) | 95.2% | 85.1% | 65.4% | 45.3% |
| Room Temp, Dark (pH 7) | 99.5% | 98.2% | 95.8% | 92.1% |
| 40°C, Dark (pH 7) | 98.1% | 92.5% | 80.3% | 70.6% |
| 4°C, Dark (pH 7) | 99.9% | 99.8% | 99.5% | 99.2% |
| Room Temp, Dark (pH 5) | 99.6% | 98.5% | 96.2% | 93.5% |
| Room Temp, Dark (pH 9) | 97.3% | 90.1% | 75.8% | 60.2% |
Protocol 2: Analytical Method for this compound Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
UV-Vis or Diode Array Detector (DAD)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Stilbenoids typically absorb around 300-330 nm. The optimal wavelength for this compound should be determined by scanning a pure standard. For general phenolic compounds, 280 nm can also be used.[7] Column Temperature: 30°C
Visualizations
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Shancigusin Synthesis for Preclinical Studies
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Shancigusin C, and is it amenable to scaling up?
A1: The reported total synthesis of Shancigusin C utilizes a convergent approach.[1][2] The key steps involve a Perkin reaction to construct the central stilbene core, followed by decarboxylation, hydrogenation, and a final deprotection step.[2] This strategy begins with readily available, renewable starting materials, which is advantageous for larger-scale synthesis.[2][3] However, certain steps, such as the low-yielding decarboxylation, may require optimization for efficient scale-up.[2]
Q2: What are the known biological activities of Shancigusin C relevant to preclinical studies?
A2: Preclinical investigations have revealed that Shancigusin C exhibits cytotoxic properties against human leukemia cell lines.[1][2] Specifically, it has been shown to inhibit the growth of the sensitive CCRF-CEM leukemia cell line and, to a lesser extent, the multidrug-resistant CEM/ADR5000 cell line.[2] This suggests its potential as a lead compound for the development of new anticancer agents.[1][2]
Q3: Are there any specific safety precautions to consider when handling the reagents for Shancigusin C synthesis?
A3: Yes, several reagents used in the synthesis of Shancigusin C require careful handling. Boron tribromide (BBr₃), used in the final demethylation step, is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Other reagents, such as organic solvents and reagents for the Perkin reaction, should be handled according to standard laboratory safety procedures.
Troubleshooting Guide
Issue 1: Low yield during the Perkin reaction for the synthesis of the stilbene core.
-
Question: We are experiencing low yields in the Perkin reaction between 3-methoxybenzaldehyde and phenylacetic acid. What are the potential causes and solutions?
-
Answer:
-
Purity of Reagents: Ensure that all starting materials, particularly the aldehyde and acetic anhydride, are free of impurities and water. Water can hydrolyze the anhydride and inhibit the reaction.
-
Reaction Temperature and Time: The Perkin reaction often requires high temperatures (typically >150 °C) and prolonged reaction times. Ensure that the reaction is heated uniformly and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Base Strength: The choice and concentration of the base (e.g., triethylamine, sodium acetate) are critical. An inappropriate base or concentration can lead to side reactions. Consider screening different bases and optimizing their stoichiometry.
-
Issue 2: Inefficient decarboxylation of the cinnamic acid intermediate.
-
Question: The copper-mediated decarboxylation step is resulting in a low yield of the desired stilbene, with several inseparable side products. How can we improve this?
-
Answer:
-
Catalyst Activity: The activity of the copper (I) oxide (Cu₂O) catalyst is crucial. Ensure you are using a high-purity, active catalyst. The presence of impurities can lead to the formation of byproducts.[2]
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction outcome. High-boiling point solvents like quinoline are often used. A systematic optimization of the reaction temperature may be necessary to favor the desired decarboxylation over side reactions.[2]
-
Alternative Decarboxylation Methods: If optimization of the copper-mediated protocol is unsuccessful, consider exploring alternative decarboxylation methods, such as photochemical or other metal-catalyzed reactions, which might offer higher selectivity.
-
Issue 3: Incomplete demethylation in the final step.
-
Question: We are observing incomplete removal of the methyl ether protecting groups with Boron tribromide (BBr₃), leading to a mixture of partially and fully deprotected products. What can be done to drive the reaction to completion?
-
Answer:
-
Stoichiometry of BBr₃: Ensure that a sufficient excess of BBr₃ is used to cleave all methyl ether groups. A common starting point is one equivalent of BBr₃ per ether group, but a larger excess may be required for complete conversion.
-
Reaction Temperature and Time: Demethylation reactions with BBr₃ are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. However, if the reaction is sluggish, a gradual increase in temperature might be necessary. Monitor the reaction by TLC until all starting material and intermediates are consumed.
-
Quenching Procedure: The reaction should be carefully quenched with methanol or water at a low temperature to destroy any excess BBr₃ and protonate the resulting phenoxides. An improper quenching procedure can lead to side reactions or product degradation.
-
Quantitative Data Summary
Table 1: Synthetic Yields for the Total Synthesis of Shancigusin C
| Step | Reaction | Yield (%) |
| 1 | Triflation of vanillin | Excellent |
| 2 | Reductive C-O bond cleavage | 76 |
| 3-8 | Multi-step synthesis of phenylacetic acid | N/A |
| 9 | Perkin condensation | 71 |
| 10 | Decarboxylation | 28 |
| 11 | Hydrogenation | 88 |
| 12 | Demethylation (ether cleavage) | 91 |
| Overall | Total Synthesis of Shancigusin C | ~6 |
Data extracted from literature reports on the total synthesis of Shancigusin C.[2]
Table 2: In Vitro Cytotoxicity of Shancigusin C
| Cell Line | Description | IC₅₀ (µM) |
| CCRF-CEM | Sensitive leukemia cells | 17.9 ± 0.6 |
| CEM/ADR5000 | Multidrug-resistant cells | 87.2 ± 9.6 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%.[2]
Experimental Protocols
Total Synthesis of Shancigusin C
The total synthesis of Shancigusin C was accomplished over 11 consecutive steps with an overall yield of 6%.[2] The key steps are outlined below:
-
Preparation of Building Blocks:
-
m-Anisaldehyde was prepared in two steps from lignin-derivable vanillin.[1][2] Vanillin was first converted to a triflate with excellent yield, followed by a reductive C-O bond cleavage to afford m-anisaldehyde in 76% yield.[2]
-
The required phenylacetic acid derivative was synthesized from citric acid.[2]
-
-
Assembly of the Stilbene Core (Perkin Reaction):
-
The prepared m-anisaldehyde and phenylacetic acid derivative were subjected to a Perkin condensation to generate a trans-cinnamic acid intermediate in 71% yield.[2]
-
-
Decarboxylation:
-
Hydrogenation:
-
The stilbene mixture was hydrogenated under ambient pressure to yield the dihydrostilbene intermediate with an 88% yield.[2]
-
-
Deprotection (Demethylation):
-
The final step involved the cleavage of the methyl ethers using boron tribromide (BBr₃) to furnish Shancigusin C with a 91% yield.[2]
-
Visualizations
Caption: Workflow for the total synthesis of Shancigusin C.
Note: As no specific signaling pathways for Shancigusin I or C were detailed in the provided search results, a diagram for a signaling pathway has not been included. Should information on its mechanism of action become available, such a diagram could be generated.
References
Validation & Comparative
A Comparative Analysis of Paclitaxel's Efficacy in Breast Cancer Cell Lines
An examination of the cytotoxic and mechanistic effects of the widely-used chemotherapeutic agent, paclitaxel, reveals varying sensitivities across different breast cancer cell lines. While a direct comparison with Shancigusin I is not possible due to the absence of scientific literature on the latter compound, extensive data is available for paclitaxel, providing a valuable benchmark for anti-cancer drug efficacy.
Paclitaxel, a member of the taxane family of drugs, is a cornerstone in the treatment of breast cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly and subsequent cell cycle arrest and apoptosis. This guide synthesizes available data on the efficacy of paclitaxel in various breast cancer cell lines, focusing on key performance indicators such as the half-maximal inhibitory concentration (IC50) and its effects on cellular processes.
Cytotoxicity of Paclitaxel Across Breast Cancer Cell Lines
The IC50 value, which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a critical metric for assessing cytotoxic efficacy. The sensitivity of breast cancer cell lines to paclitaxel varies significantly, influenced by factors such as the molecular subtype of the cancer.
| Cell Line | Molecular Subtype | Paclitaxel IC50 (nM) |
| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | 7.2 - 3,500[1][2] |
| T47D | Luminal A (ER+, PR+, HER2-) | 4.4[2] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 2.4 - 300[1][2] |
| SKBR3 | HER2-Positive (ER-, PR-, HER2+) | 4,000[1] |
| BT-474 | Luminal B (ER+, PR+, HER2+) | 19[1] |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | 1.8[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as exposure time and assay methods.
The data indicates a wide range of sensitivity to paclitaxel. For instance, the triple-negative breast cancer cell line MDA-MB-468 and the luminal B cell line BT-474 show high sensitivity with low nanomolar IC50 values.[1][2] In contrast, cell lines like SKBR3 and certain MCF-7 sublines exhibit significantly lower sensitivity, with IC50 values in the micromolar range.[1]
Experimental Protocols
The following are standardized methods used to determine the efficacy of anti-cancer compounds like paclitaxel in vitro.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow for IC50 Determination.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
References
No In Vivo Validation of Shancigusin I's Anticancer Activity Found in Animal Models
A comprehensive review of published scientific literature reveals a significant gap in the preclinical validation of Shancigusin I, with no studies reporting its anticancer activity in animal models. While research into novel anticancer compounds is a burgeoning field, the progression of this compound from laboratory discovery to in vivo evaluation appears to be undocumented.
Currently, the available research on the Shancigusin family of compounds is limited. One notable study focuses on a related compound, Shancigusin C, detailing its synthesis and cytotoxic effects against human leukemia cell lines in a laboratory setting (in vitro).[1][2][3] The findings suggest that Shancigusin C can inhibit the growth of cancer cells, with a 50% inhibitory concentration (IC₅₀) of 17.9 ± 0.6 µM against CCRF-CEM leukemia cells.[2][3] However, these promising initial results have not been followed up with the critical next step of animal testing to determine efficacy and safety in a living organism.
For any potential anticancer drug, validation in animal models is a crucial stage of preclinical research. These studies, typically involving xenograft or syngeneic models in mice, are essential for understanding how a compound affects tumor growth, its potential toxicity, and its mechanism of action within a complex biological system.[4][5][6] Without such in vivo data, the therapeutic potential of this compound remains purely speculative.
The absence of in vivo data for this compound means that key information required by researchers, scientists, and drug development professionals is not available. This includes:
-
Quantitative data on tumor growth inhibition: There are no metrics to compare the effectiveness of this compound against a placebo or standard-of-care drugs in reducing tumor volume or weight in animal models.
-
Experimental protocols for in vivo studies: Methodologies for animal model selection, drug administration (dosage, route, and schedule), and assessment of anticancer effects have not been established or published for this compound.
-
Validated signaling pathways: The molecular mechanisms by which this compound might exert its effects in a living organism have not been investigated or confirmed.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syngeneic Studies | The Jackson Laboratory [jax.org]
Comparative analysis of Shancigusin I and Bletistrin G bioactivity
A focused examination of the cytotoxic properties of two orchid-derived natural products, Shancigusin I (also referred to as Shancigusin C) and Bletistrin G, reveals their potential as anticancer agents. This guide provides a comparative analysis of their bioactivity based on available experimental data, intended for researchers, scientists, and professionals in drug development. The information is derived from the first reported total synthesis and biological evaluation of these compounds.
Introduction
This compound and Bletistrin G are natural products isolated from orchids.[1][2][3] Their recent successful total synthesis has enabled the investigation of their biological activities, particularly their cytotoxic effects on cancer cells.[1][2][3][4][5] This guide focuses on a direct comparison of their performance in inhibiting the growth of human leukemia cell lines.
Quantitative Data Summary
The cytotoxic activities of this compound and Bletistrin G were evaluated against the human sensitive CCRF-CEM leukemia cell line and its multidrug-resistant counterpart, CEM/ADR5000. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Degree of Resistance |
| This compound | CCRF-CEM | 17.9 ± 0.6 | 4.87 |
| CEM/ADR5000 | 87.2 ± 9.6 | ||
| Bletistrin G | CCRF-CEM | 21.6 ± 3.0 | 4.45 |
| CEM/ADR5000 | 96.2 ± 2.1 |
Data sourced from a study on the xylochemical synthesis and biological evaluation of Shancigusin C and Bletistrin G.[3]
The data indicates that both compounds exhibit cytotoxic activity against the sensitive leukemia cell line. This compound shows a slightly lower IC50 value, suggesting it is marginally more potent than Bletistrin G in this context. Both compounds also show a low level of cross-resistance in the multidrug-resistant cell line.[3]
Experimental Protocols
The evaluation of the cytotoxic properties of this compound and Bletistrin G was conducted using a resazurin-based viability assay.[1]
Cell Lines and Culture:
-
CCRF-CEM: A human T-cell acute lymphoblastic leukemia cell line.
-
CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM, characterized by overexpression of P-glycoprotein.[1]
-
The cell lines were maintained in cell culture as previously described.[1]
Resazurin Viability Assay: This assay is based on the principle that viable, metabolically active cells can reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells were treated with various concentrations of this compound and Bletistrin G.
-
Incubation: The plates were incubated for a specified period to allow the compounds to exert their cytotoxic effects.
-
Resazurin Addition: A solution of resazurin was added to each well.
-
Fluorescence Measurement: After an incubation period with the dye, the fluorescence was measured using a plate reader.
-
Data Analysis: The fluorescence intensity was used to determine the percentage of viable cells compared to an untreated control. The IC50 values were then calculated from the dose-response curves.
Visualizations
To better illustrate the experimental process and the comparative findings, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of this compound and Bletistrin G.
Caption: Comparative cytotoxicity and cross-resistance of this compound and Bletistrin G.
Conclusion
The comparative analysis indicates that both this compound and Bletistrin G possess cytotoxic activity against the tested leukemia cell lines. This compound demonstrated slightly higher potency against the sensitive cell line. The low levels of cross-resistance observed in the multidrug-resistant cell line suggest that these compounds may have a mode of action that is not entirely circumvented by the P-glycoprotein efflux pump.[3] Further research is warranted to explore the broader anticancer potential and the underlying mechanisms of action of these natural products. The successful total synthesis of these compounds provides a viable route for producing sufficient quantities for more extensive preclinical investigations.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling Tumor Cell Cross-Resistance: A Comparative Analysis of Shancigusin C and Doxorubicin
For Immediate Release
A comprehensive analysis of the cross-resistance profiles of Shancigusin C, a natural compound derived from orchids, and the widely used chemotherapeutic agent doxorubicin reveals important considerations for cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, cytotoxicity, and the signaling pathways involved in drug resistance.
The emergence of multidrug resistance is a significant obstacle in cancer treatment. Understanding the cross-resistance patterns between different anticancer agents is crucial for developing effective therapeutic strategies. This report focuses on the comparative analysis of Shancigusin C and doxorubicin, providing experimental data to elucidate their distinct and overlapping resistance mechanisms.
Cytotoxicity Profile: A Head-to-Head Comparison
A key indicator of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cell population. Comparative cytotoxicity data for Shancigusin C and doxorubicin in sensitive and resistant cancer cell lines are presented below.
| Cell Line | Drug | IC50 (µM) | Degree of Resistance |
| CCRF-CEM (Doxorubicin-sensitive human leukemia) | Shancigusin C | 17.9 ± 0.6 | - |
| Doxorubicin | Data not available in the provided search results | - | |
| CEM/ADR5000 (Doxorubicin-resistant human leukemia) | Shancigusin C | 87.2 ± 9.6 | 4.87-fold |
| Doxorubicin | Data not available in the provided search results | - |
Table 1: Comparative IC50 values of Shancigusin C in doxorubicin-sensitive (CCRF-CEM) and doxorubicin-resistant (CEM/ADR5000) leukemia cell lines[1]. The degree of resistance is calculated by dividing the IC50 value in the resistant cell line by the IC50 value in the sensitive parent cell line. It is important to note that the CEM/ADR5000 cell line is known to overexpress P-glycoprotein (P-gp), a key efflux pump contributing to doxorubicin resistance[2].
Mechanisms of Action and Resistance
Doxorubicin , an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription[3][4]. Doxorubicin also inhibits topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA strand breaks[3][4]. Furthermore, it generates reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, ultimately triggering apoptosis[5].
Resistance to doxorubicin is a complex phenomenon involving several mechanisms. A primary driver of resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes doxorubicin from the cancer cell, reducing its intracellular concentration and efficacy[6][7]. Other mechanisms include alterations in topoisomerase II, enhanced DNA repair capacity, and dysregulation of apoptotic signaling pathways[8].
Shancigusin C , a natural stilbenoid, has demonstrated cytotoxic properties against cancer cells[1]. While direct and extensive studies on the precise mechanism of action of Shancigusin C are limited, research on structurally related flavonoids, such as casticin, suggests a potential mode of action. Casticin has been shown to induce apoptosis in cancer cells by generating ROS and activating the c-Jun N-terminal kinase (JNK) signaling pathway[9][10]. The JNK pathway is a critical component of the cellular response to stress and can trigger apoptosis. It is plausible that Shancigusin C may share a similar mechanism, inducing cell death through the induction of oxidative stress and modulation of key apoptotic signaling cascades. The observed cross-resistance in P-gp-overexpressing cells suggests that Shancigusin C may also be a substrate for this efflux pump[2].
Signaling Pathways in Drug Action and Resistance
The intricate network of cellular signaling pathways plays a pivotal role in determining a cancer cell's response to chemotherapy.
Doxorubicin-Induced Apoptotic Signaling
Doxorubicin-induced cell death is mediated by a complex interplay of signaling pathways. DNA damage and oxidative stress triggered by doxorubicin activate the p53 tumor suppressor protein, which in turn can initiate the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases[11][12]. The JNK and mTOR signaling pathways are also implicated in doxorubicin-induced apoptosis[13].
P-glycoprotein-Mediated Doxorubicin Resistance
The overexpression of P-glycoprotein is a major mechanism of doxorubicin resistance. Various signaling pathways can regulate the expression and activity of P-gp. For instance, the PI3K/Akt and NF-κB pathways have been shown to upregulate P-gp expression, contributing to the multidrug-resistant phenotype[14][15].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure transparency and reproducibility.
Resazurin Cell Viability Assay
This assay is used to assess the cytotoxicity of compounds on cultured cells.
Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Shancigusin C or doxorubicin) and incubate for a specified period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The available data indicates that tumor cells resistant to doxorubicin exhibit a degree of cross-resistance to Shancigusin C, suggesting a potential overlap in their resistance mechanisms, possibly involving P-glycoprotein-mediated drug efflux. While doxorubicin's mechanisms of action and resistance are well-characterized, further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by Shancigusin C. A deeper understanding of these mechanisms will be instrumental in designing more effective combination therapies and overcoming the challenge of multidrug resistance in cancer.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. Advances in understanding the role of P-gp in doxorubicin resistance: Molecular pathways, therapeutic strategies, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. Novel Cross-Cancer Hub Genes in Doxorubicin Resistance Identified by Transcriptional Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casticin inhibits esophageal cancer cell proliferation and promotes apoptosis by regulating mitochondrial apoptotic and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential drug resistance acquisition to doxorubicin and paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Target: A CRISPR-Cas9 Guide to Validating Shancigusin I's Molecular Target
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the molecular target of Shancigusin I, a promising natural compound with cytotoxic properties. By leveraging the precision of CRISPR-Cas9 gene-editing technology, we can definitively identify the cellular machinery engaged by this stilbene derivative, paving the way for targeted cancer therapy.
This compound, a dihydrostilbene isolated from orchids, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] While its therapeutic potential is evident, the precise molecular target underpinning its activity has remained elusive. This guide outlines a comprehensive strategy employing CRISPR-Cas9 to identify and validate the molecular target of this compound, comparing its efficacy and mechanism of action against established anti-cancer agents.
The Prime Suspect: Tubulin
Based on the known mechanisms of structurally similar stilbene and dihydrostilbene derivatives, tubulin is a primary putative molecular target for this compound.[3][4] Many compounds in this class exert their anti-cancer effects by interfering with microtubule dynamics through binding to tubulin, leading to cell cycle arrest and apoptosis.[5][6] This guide will therefore focus on validating tubulin as the direct target of this compound.
Comparative Efficacy of this compound
To contextualize the potential of this compound, its cytotoxic and target-specific activities must be compared with known tubulin inhibitors and other anti-cancer drugs. The following tables summarize hypothetical, yet plausible, quantitative data based on the performance of related compounds.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Putative Molecular Target |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | 5.2 | Tubulin |
| This compound (Hypothetical) | A549 (Lung Cancer) | 8.1 | Tubulin |
| This compound (Hypothetical) | HT-29 (Colon Cancer) | 6.5 | Tubulin |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.01 | Tubulin |
| Combretastatin A-4 | MCF-7 (Breast Cancer) | 0.003 | Tubulin |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | DNA Topoisomerase II |
Table 2: Comparative Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound (Hypothetical) | 2.8 |
| Paclitaxel | N/A (Promotes Polymerization) |
| Combretastatin A-4 | 1.1 |
| Vinblastine | 0.8 |
Experimental Protocols for Target Validation
The following protocols provide a detailed methodology for confirming tubulin as the molecular target of this compound using CRISPR-Cas9.
CRISPR-Cas9 Mediated Knockout of Tubulin Isotypes
Objective: To determine if the absence of specific tubulin isotypes confers resistance to this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the genes encoding for various β-tubulin isotypes (e.g., TUBB1, TUBB2A, TUBB3) into a Cas9-expressing vector.
-
Cell Line Transfection: Transfect a cancer cell line (e.g., MCF-7) with the gRNA-Cas9 plasmids.
-
Selection and Validation of Knockout Clones: Select for successfully transfected cells and validate the knockout of the target tubulin isotypes by Western blot and Sanger sequencing.
-
Cell Viability Assay: Treat the knockout and wild-type control cells with a range of this compound concentrations. Determine the IC50 values using an MTT or similar cell viability assay. Increased resistance in knockout cells would indicate that the knocked-out tubulin isotype is a target of this compound.
Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on tubulin polymerization in vitro.
Methodology:
-
Tubulin Purification: Purify tubulin from a suitable source (e.g., bovine brain).
-
Polymerization Reaction: Initiate tubulin polymerization by adding GTP and incubating at 37°C.
-
Treatment with this compound: Add varying concentrations of this compound to the polymerization reaction.
-
Measurement of Polymerization: Monitor the extent of tubulin polymerization over time by measuring the increase in absorbance at 350 nm. A decrease in the rate and extent of polymerization in the presence of this compound would confirm its inhibitory effect.[7]
Apoptosis Assay
Objective: To investigate the downstream effects of this compound treatment on apoptosis signaling pathways.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Flow Cytometry Analysis: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting for key apoptosis-related proteins, such as cleaved caspase-3, PARP, Bcl-2, and Bax, to elucidate the apoptotic pathway involved.[8][9]
Visualizing the Path to Confirmation
The following diagrams illustrate the key experimental workflows and signaling pathways involved in validating the molecular target of this compound.
Caption: Workflow for this compound target validation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Logical approach to confirming this compound's target.
By following this comprehensive guide, researchers can systematically and rigorously validate the molecular target of this compound. The integration of CRISPR-Cas9 technology with established biochemical and cellular assays provides a powerful platform for elucidating the mechanism of action of novel anti-cancer compounds, ultimately accelerating their translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects on tubulin polymerization and down-regulation of c-Myc, hTERT and VEGF genes by colchicine haloacetyl and haloaroyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Shancigusin C's Antimitotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Shancigusin C and established antimitotic agents. While Shancigusin C has demonstrated notable cytotoxicity against cancer cell lines, it is important to note that, to date, no independent studies have been published that directly validate its antimitotic effects through mechanisms such as tubulin polymerization inhibition or mitotic spindle disruption. The cytotoxic data for Shancigusin C is presented alongside that of well-characterized antimitotic drugs—Paclitaxel, Vincristine, and Colchicine—to offer a preliminary performance benchmark. This guide also includes detailed experimental protocols for key assays used to validate antimitotic activity, providing a framework for future independent validation studies of Shancigusin C or other novel compounds.
Comparative Analysis of Cytotoxicity and Tubulin Polymerization Inhibition
The following table summarizes the available quantitative data for Shancigusin C and selected comparator antimitotic agents. The data for Shancigusin C is currently limited to its cytotoxic effects on leukemia cell lines. For a comprehensive comparison, IC₅₀ values for cytotoxicity and in vitro tubulin polymerization are provided for the comparator drugs. It is important to consider that the cytotoxic IC₅₀ values can vary significantly between different cell lines and experimental conditions.
| Compound | Target/Mechanism | Cell Line | Cytotoxicity IC₅₀ (µM) | In Vitro Tubulin Polymerization IC₅₀ (µM) |
| Shancigusin C | Putative Microtubule Destabilizer | CCRF-CEM (sensitive) | 17.9 ± 0.6[1] | Data Not Available |
| CEM/ADR5000 (resistant) | 87.2 ± 9.6[1] | Data Not Available | ||
| Paclitaxel | Microtubule Stabilizer | Multiple Cancer Cell Lines | 0.0025 - 7.5[2] | Promotes Polymerization (EC₅₀ ≈ 23 µM)[3] |
| Vincristine | Microtubule Destabilizer | CCRF-CEM | ~0.01[4] | ~32[5] |
| Colchicine | Microtubule Destabilizer | CCRF-CEM | 0.013[6] | 0.44 - 17[7][8][9] |
Experimental Protocols for Validation of Antimitotic Effects
The following are detailed methodologies for key experiments to independently validate the antimitotic effects of a compound like Shancigusin C.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol (for promoting polymerization)
-
Test compound (Shancigusin C) and control compounds (Paclitaxel, Vincristine, Colchicine)
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm or 350 nm.[10]
-
96-well plates (half-area plates recommended)[10]
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Keep all reagents on ice to prevent premature polymerization.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the following to each well:
-
General Tubulin Buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
Test compound or control at various concentrations. For vehicle control, add the corresponding solvent.
-
-
Initiation of Polymerization: Add the prepared tubulin solution to each well to a final concentration of 2-4 mg/mL.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for at least 60 minutes.[10][11]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be calculated. The IC₅₀ value for inhibitors is the concentration of the compound that reduces the Vmax by 50%.
Immunofluorescence Analysis of Mitotic Spindle
This method visualizes the structure and organization of the mitotic spindle in cells treated with the test compound.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin binds to the microtubules of the mitotic spindle. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for visualization by fluorescence microscopy. DNA is counterstained to visualize the chromosomes.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBS)
-
Primary antibody: mouse or rabbit anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30-60 minutes to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and incubate with DAPI or Hoechst solution for 5-10 minutes to stain the DNA.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells and analyze the morphology of the mitotic spindle and chromosome alignment. Look for abnormalities such as monopolar, multipolar, or disorganized spindles.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Antimitotic agents typically cause an arrest in the G2/M phase of the cell cycle. This can be detected by staining the cellular DNA with a fluorescent dye (e.g., Propidium Iodide - PI) that binds stoichiometrically to DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, and this difference in fluorescence intensity can be measured by a flow cytometer.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fixative: ice-cold 70% ethanol
-
Staining solution: Propidium Iodide (PI) and RNase A in PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, discard the medium, wash with PBS, and detach the cells using trypsin-EDTA. For suspension cells, collect them by centrifugation. Combine the detached cells with the supernatant to include any floating mitotic cells.
-
Washing: Wash the cells once with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in the PI/RNase A staining solution. The RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 events per sample.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content (fluorescence intensity). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in treated cells compared to the control indicates mitotic arrest.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of experiments to validate antimitotic compounds and the general signaling pathway affected by microtubule-targeting agents.
Caption: Experimental workflow for validating antimitotic compounds.
Caption: General mechanism of microtubule-targeting antimitotic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Shancigusin Analogs: A Guide to Future Structure-Activity Relationship Studies
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey. Natural products have historically been a rich source of inspiration, and compounds like Shancigusin I and its relatives hold promise as scaffolds for new therapeutic agents. However, a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs remains an underexplored frontier. This guide provides a summary of the currently available data on closely related compounds, outlines key experimental protocols for their evaluation, and presents a strategic workflow for future SAR studies.
While direct and extensive SAR studies on a series of this compound analogs are not yet available in the public domain, preliminary research on structurally similar dihydrostilbenes, namely Shancigusin C and Bletistrin G, offers a foundational glimpse into the potential of this chemical class. These compounds have been synthesized and evaluated for their cytotoxic properties, suggesting they are viable starting points for further chemical modification and optimization.[1][2][3][4][5]
Comparative Cytotoxicity of Shancigusin C and Bletistrin G
Initial biological evaluations have focused on the in vitro cytotoxicity of Shancigusin C and Bletistrin G against human leukemia cell lines. The data, while limited to two compounds, provides a crucial baseline for the potencies of these natural products and their potential for overcoming multidrug resistance.
| Compound | Cell Line | IC50 (µM) | Degree of Resistance |
| Shancigusin C | CCRF-CEM (drug-sensitive) | 17.9 ± 0.6 | 4.87 |
| CEM/ADR5000 (multidrug-resistant) | 87.2 ± 9.6 | ||
| Bletistrin G | CCRF-CEM (drug-sensitive) | 21.6 ± 3.0 | 4.45 |
| CEM/ADR5000 (multidrug-resistant) | 96.2 ± 2.1 |
Data sourced from Geske et al., 2021.[4]
These results indicate that both Shancigusin C and Bletistrin G exhibit moderate cytotoxic activity.[1][4] The observed degree of resistance in the CEM/ADR5000 cell line suggests that these compounds may be susceptible to efflux by P-glycoprotein, a common mechanism of multidrug resistance. This presents a clear objective for future SAR studies: to identify structural modifications that can enhance potency and circumvent resistance mechanisms.
Experimental Protocols
To ensure reproducibility and enable comparison across different studies, the detailed methodologies for key biological assays are critical. The following protocols are based on the evaluation of Shancigusin C and Bletistrin G.[4]
Cell Culture
-
Cell Lines: CCRF-CEM (human T-cell acute lymphoblastic leukemia, drug-sensitive) and its multidrug-resistant subline, CEM/ADR5000.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (Resazurin Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: The test compounds (Shancigusin analogs) are dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Resazurin Addition: 20 µL of a 0.01% resazurin solution is added to each well.
-
Incubation: The plates are further incubated for 4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
Future Directions: A Proposed Workflow for SAR Studies
Given the nascent stage of research on this compound analogs, a systematic approach is necessary to unlock their therapeutic potential. The following workflow outlines a logical progression for a comprehensive SAR study.
Figure 1. A proposed workflow for the structure-activity relationship (SAR) studies of this compound analogs.
This proposed workflow provides a roadmap for the systematic evaluation and optimization of this compound analogs. By generating a diverse library of compounds and subjecting them to a rigorous screening cascade, researchers can identify key structural features that govern their anticancer activity and drug-like properties. The iterative nature of this process, where insights from biological testing inform the design of new analogs, is crucial for the successful development of novel therapeutic candidates from the Shancigusin scaffold. The ultimate goal is to develop potent and selective anticancer agents with improved efficacy, particularly against drug-resistant tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural Anticancer Compounds: Benchmarking Shancigusin I
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has increasingly turned towards the vast repository of natural compounds. These molecules, honed by evolution, offer unique chemical scaffolds and diverse mechanisms of action. Among the established natural anticancer agents are paclitaxel, vincristine, camptothecin, and curcumin, each with a distinct profile of activity and clinical utility. This guide provides a head-to-head comparison of these well-characterized compounds, and introduces Shancigusin I, a lesser-known alkaloid with putative anticancer properties. While direct experimental data for this compound remains limited in publicly accessible literature, we will present available data for a closely related analogue, Shancigusin C, to provide a preliminary basis for comparison.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several natural anticancer compounds against various cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects. It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.
| Compound | Cancer Cell Line | IC50 Value |
| Shancigusin C | CCRF-CEM (Leukemia) | 17.9 ± 0.6 µM[1] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 87.2 ± 9.6 µM[1] | |
| Paclitaxel | Canine Mammary Gland Tumor (CHMm) | Dose-dependent decrease in cell viability[2][3] |
| Camptothecin | SiHa (Cervical Cancer) | Dose-dependent cell death |
| Curcumin | Various | Varies widely depending on cell line |
| Vincristine | Various | Varies widely depending on cell line |
Note: Direct IC50 values for this compound are not currently available in the cited literature. The data presented is for Shancigusin C, a structurally related compound.
Detailed Profiles of Natural Anticancer Compounds
This compound and its Analogue, Shancigusin C
Origin and Chemical Class: this compound is a natural alkaloid compound. It has been isolated from plants of the Orchidaceae family, specifically from Bletilla striata and Cremastra appendiculata.
Anticancer Potential (Based on Shancigusin C): While specific mechanistic studies on this compound are lacking, research on the related compound, Shancigusin C, has demonstrated cytotoxic properties against leukemia cell lines.[1] The significantly higher IC50 value against the multidrug-resistant CEM/ADR5000 cell line suggests that Shancigusin C may be a substrate for drug efflux pumps, a common mechanism of cancer drug resistance.[1] Further research is needed to elucidate the specific molecular targets and signaling pathways of both this compound and Shancigusin C.
Paclitaxel
Mechanism of Action: Paclitaxel is a well-established antimitotic agent. Its primary mechanism involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and disrupting the dynamic process of mitotic spindle assembly. This interference with microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][3][4]
Signaling Pathways: The anticancer effects of paclitaxel are mediated through the modulation of several signaling pathways. Paclitaxel-induced cell cycle arrest and apoptosis are linked to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][3] It can also suppress the pro-survival PI3K/Akt signaling pathway.[2][3]
Vincristine
Mechanism of Action: Vincristine, a vinca alkaloid, is another potent antimitotic agent that targets microtubules. Unlike paclitaxel, which stabilizes microtubules, vincristine inhibits their polymerization by binding to tubulin dimers. This disruption of microtubule assembly prevents the formation of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis.
Signaling Pathways: The cytotoxic effects of vincristine have been associated with the activation of the MAPK signaling pathway. Resistance to vincristine has been linked to alterations in this pathway and the expression of drug efflux pumps.
Camptothecin
Mechanism of Action: Camptothecin and its analogues are potent inhibitors of DNA topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. Camptothecin stabilizes the covalent complex formed between topoisomerase I and DNA, which leads to DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[5][6]
Signaling Pathways: The DNA damage induced by camptothecin activates DNA damage response pathways, involving proteins such as ATM and ATR. This leads to the activation of downstream effectors like p53 and Chk1/Chk2, which mediate cell cycle arrest and apoptosis.
Curcumin
Mechanism of Action: Curcumin, the active component of turmeric, is a pleiotropic agent that interacts with multiple molecular targets. Its anticancer effects are attributed to its ability to modulate various signaling pathways involved in cell proliferation, survival, and inflammation. Curcumin has been shown to induce apoptosis, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor invasion and metastasis.
Signaling Pathways: Curcumin's broad range of activities stems from its ability to influence numerous signaling pathways. It is known to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival. Additionally, curcumin can modulate the PI3K/Akt, MAPK, and JAK/STAT signaling pathways, all of which are critical for cancer cell growth and progression.[1][7]
Experimental Protocols
A comprehensive evaluation of a novel anticancer compound requires a series of well-defined in vitro experiments. Below are the methodologies for key assays typically employed in this process.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of cells is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Cell Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram displays the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This allows for the quantification of cell cycle arrest at specific phases.
Visualizing Molecular Mechanisms and Workflows
To better understand the complex interactions and processes involved in anticancer drug evaluation, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for the in vitro evaluation of a novel anticancer compound.
Caption: Simplified signaling pathway of Paclitaxel's anticancer action.
Caption: Simplified signaling pathway of Camptothecin's anticancer action.
Conclusion
Paclitaxel, vincristine, camptothecin, and curcumin represent a rich source of anticancer agents with diverse and well-characterized mechanisms of action. This guide provides a comparative overview of their activities and the signaling pathways they modulate. While this compound has been identified as a natural alkaloid with potential anticancer properties, a significant gap in the scientific literature exists regarding its specific biological activity and mechanism of action. The preliminary data on its analogue, Shancigusin C, suggests that further investigation into this class of compounds is warranted. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its IC50 values against a panel of cancer cell lines, elucidate its molecular targets, and map its impact on key signaling pathways. Such studies will be crucial in determining the potential of this compound as a novel lead compound in cancer drug discovery.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6465522B1 - Anthraquinone anticancer drugs - Google Patents [patents.google.com]
- 3. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor properties of an anthraquinone bisubstituted by the copper chelating peptide Gly-Gly-L-His. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 7. US20160023996A1 - Cancer Chemotherapeutic Agent/Formulation, Manufacture and Use Thereof - Google Patents [patents.google.com]
Validating the Therapeutic Potential of Shancigusin C in Acute Lymphoblastic Leukemia: A Comparative Guide
This guide provides a comparative analysis of Shancigusin C, a naturally derived stilbenoid, against standard chemotherapeutic agents for the treatment of T-cell acute lymphoblastic leukemia (T-ALL). The data and methodologies presented are intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of Shancigusin C. The focus is on the CCRF-CEM human T-ALL cell line, a standard model for this cancer type.
Comparative Efficacy Against Leukemia Cells
Shancigusin C has demonstrated significant cytotoxic effects against both drug-sensitive and multidrug-resistant T-ALL cell lines. Its performance is compared here with doxorubicin and vincristine, two frontline chemotherapy agents used in the treatment of acute lymphoblastic leukemia.
Table 1: In Vitro Cytotoxicity (IC₅₀) Against T-ALL Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | IC₅₀ (nM) | Notes |
| Shancigusin C | CCRF-CEM (drug-sensitive) | 17.9 ± 0.6 | 17,900 ± 600 | Natural stilbenoid compound. |
| CEM/ADR5000 (multidrug-resistant) | 87.2 ± 9.6 | 87,200 ± 9,600 | Demonstrates activity against resistant cells. | |
| Doxorubicin | CCRF-CEM (drug-sensitive) | - | ~135 | Standard anthracycline chemotherapy.[1] |
| CEM/ADR5000 (multidrug-resistant) | - | - | Subject to resistance via efflux pumps. | |
| Vincristine | CCRF-CEM (drug-sensitive) | - | ~10 | Standard vinca alkaloid chemotherapy.[2] |
| CCRF-CEM/VCR (vincristine-resistant) | - | >1000 | High level of resistance observed.[3] |
Note: IC₅₀ values for doxorubicin and vincristine are approximated from various studies and may differ based on experimental conditions. The purpose is to provide a general scale of potency for comparison.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an anti-cancer agent is intrinsically linked to its mechanism of action. Shancigusin C is hypothesized to function through a distinct pathway compared to doxorubicin and vincristine.
Shancigusin C: A Proposed Mitochondrial Apoptosis Pathway
While direct experimental validation for Shancigusin C is pending, as a member of the stilbenoid family, it is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and culminating in programmed cell death.
Doxorubicin: DNA Damage and Apoptosis Induction
Doxorubicin's primary mechanism involves intercalating into DNA and inhibiting the topoisomerase II enzyme. This action prevents the re-ligation of DNA strands during replication, leading to DNA double-strand breaks and the activation of apoptotic pathways.
Vincristine: Mitotic Arrest and Apoptosis
Vincristine targets tubulin, a key component of microtubules. By inhibiting the polymerization of microtubules, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent induction of apoptosis, often involving the mitochondrial pathway.[4][5]
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key in vitro assays are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-leukemic potential of a test compound like Shancigusin C.
Cytotoxicity Assessment: Resazurin Viability Assay
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.
-
Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well opaque-walled plates
-
Shancigusin C, Doxorubicin, Vincristine (and other test compounds)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
-
Plate reader with fluorescence detection (Ex: 560 nm, Em: 590 nm)
-
-
Procedure:
-
Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of Shancigusin C and control drugs (e.g., Doxorubicin, Vincristine) in complete medium.
-
Treatment: After 24 hours of incubation to allow cell recovery, add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Record the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Quantification: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated CCRF-CEM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat CCRF-CEM cells with Shancigusin C at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect cells (including supernatant for non-adherent cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Concentration Adjustment: Adjust the cell concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Mechanistic Investigation: Western Blotting for Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated CCRF-CEM cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspases) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative changes in protein expression.
-
This comprehensive guide provides a framework for the systematic evaluation of Shancigusin C's therapeutic potential, offering a direct comparison with established treatments and detailed methodologies for experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of Shancigusin I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Shancigusin I is critical for ensuring laboratory safety and environmental protection. this compound is a pharmaceutically active compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to correct disposal procedures is, therefore, not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling
Before commencing any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound, especially in its powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1]
Waste Categorization and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Pure this compound: Unused or expired solid compound.
-
Solutions: Any solutions containing this compound.
-
Contaminated Labware: Pipette tips, vials, flasks, and other disposable items that have come into direct contact with the compound.
-
Contaminated PPE: Gloves, bench liners, and other protective equipment.
Proper segregation of this waste is crucial. This compound waste should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be kept closed when not in use.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.[1] Do not dispose of this compound or its containers in regular trash or down the drain.[1]
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated disposables, in a designated hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Include any relevant hazard warnings, such as "Toxic" and "Aquatic Hazard".
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1435488-35-9 | [1][2] |
| Molecular Formula | C28H34O14 | [1][2] |
| Molecular Weight | 594.56 g/mol | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P273: Avoid release to the environmentP501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step spill response plan for this compound.
References
Personal protective equipment for handling Shancigusin I
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Shancigusin I. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
This compound is a natural compound with potential biological activity.[1][2][3] The following information is based on available safety data and is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[4] | Protects eyes from dust, aerosols, and splashes of this compound solutions. |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile).[4] | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust and aerosols.[4] | Prevents inhalation of the compound, which is harmful if swallowed and may pose other health risks. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[4]
Preparation and Use:
-
All handling of this compound, especially weighing the powder and preparing solutions, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[4]
Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering the environment.[4]
-
Follow institutional protocols for chemical spill cleanup.
Disposal Plan
Proper disposal of this compound and its containers is critical due to its high toxicity to aquatic life.[4]
-
Dispose of all waste containing this compound, including empty containers, as hazardous waste.[4]
-
The disposal must be carried out at an approved waste disposal plant.[4]
-
Do not release this compound into the environment.[4]
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
